EACC

Catalog No.
S526801
CAS No.
M.F
C13H11N3O6S2
M. Wt
369.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
EACC

Product Name

EACC

IUPAC Name

ethyl N-[2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carbonyl]carbamate

Molecular Formula

C13H11N3O6S2

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C13H11N3O6S2/c1-2-22-13(19)15-10(17)7-5-6-23-12(7)14-11(18)8-3-4-9(24-8)16(20)21/h3-6H,2H2,1H3,(H,14,18)(H,15,17,19)

InChI Key

ISLJZDYAPAUORR-UHFFFAOYSA-N

SMILES

CCOC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-]

solubility

Soluble in DMSO

Synonyms

EACC

Canonical SMILES

CCOC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-]

The exact mass of the compound Ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate is 369.0089 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

EACC specifically blocks the fusion of completed autophagosomes with lysosomes without affecting the degradative capacity of the lysosomes themselves or general endocytic pathways [1]. Its mechanism is distinct from other autophagy inhibitors like Bafilomycin A1 (which disrupts lysosomal acidity) or Chloroquine (which acts as a lysosomotropic agent) [2].

The diagram below illustrates the mechanism of this compound in the autophagy pathway:

f This compound inhibits autophagosome-lysosome fusion Autophagy_Induction Autophagy Induction (e.g., Starvation) Phagophore Phagophore Formation Autophagy_Induction->Phagophore Autophagosome Complete Autophagosome Phagophore->Autophagosome Lysosome Lysosome Autophagosome->Lysosome Normal Fusion (Stx17, SNAP29, VAMP8) Autolysosome Autolysosome (Degradation) Lysosome->Autolysosome This compound This compound This compound->Autophagosome Blocks SNARE Recruitment

This compound exerts its effect by inhibiting the translocation of the SNARE protein Syntaxin 17 (Stx17) to autophagosomal membranes. Stx17, along with its partner SNARE SNAP29, is essential for docking and fusing with the lysosomal R-SNARE VAMP8 [1]. By disrupting this specific SNARE complex, this compound halts autophagic flux, leading to an accumulation of undegraded autophagosomes in the cell.

Experimental Applications & Protocols

This compound has been utilized as a tool compound to investigate various cellular processes, particularly the role of autophagy and retrograde transport in different biological contexts.

Protection Against Plant Toxins

Research has shown that this compound provides strong protection against certain plant toxins, including ricin, abrin, and modeccin [3]. The protection mechanism does not appear to be through inhibition of toxin endocytosis or retrograde transport to the Golgi and Endoplasmic Reticulum (ER). Instead, evidence suggests this compound blocks the release of the enzymatically active toxin moiety from the ER into the cytosol, a critical step for intoxication [3]. The following workflow visualizes a key experiment to determine the site of this compound action:

f Workflow: this compound protection against ricin toxin Start Pre-incubate cells with this compound (10 µM, 2 hours) Add_Toxin Add Ricin Toxin Start->Add_Toxin Measure_Intox Measure Protein Synthesis (e.g., 3 hours post-toxin) Add_Toxin->Measure_Intox Observation: This compound protects Sub_A A: Ricin Transport Assay Add_Toxin->Sub_A Investigate Mechanism Sub_B B: A-chain Release Assay Add_Toxin->Sub_B Investigate Mechanism A_Res A_Res Sub_A->A_Res Result: Transport to Golgi/ER unaffected B_Res B_Res Sub_B->B_Res Result: ER-mediated A-chain release inhibited

Modifying Extracellular Vesicle (EV) Content

This compound is one of several autophagy modulators used to study how disrupting autophagic flux influences the protein content of phosphatidylserine-positive extracellular vesicles (PS-EVs) secreted by cancer cells. Treatment with this compound significantly alters the proteome of these EVs, affecting the presence of signaling molecules like SQSTM1 and the TGFβ1 pro-protein, which can influence cell-to-cell communication within the tumor microenvironment [2].

Detailed Experimental Methodology

Below is a synthesis of standard protocols for using this compound in cell-based studies, compiled from multiple research articles [3] [1] [2].

1. Cell Culture and Pre-treatment

  • Cell Lines Used: Commonly employed models include HeLa, HEp-2, and PC3 cells [3] [1].
  • Preparation: Culture cells in standard medium (e.g., DMEM/F12 with 10% FBS) until 70-90% confluent.
  • Pre-treatment: Replace medium with one containing a 10 µM concentration of this compound. Pre-incubate cells for 2 hours before applying another experimental stimulus (e.g., toxin, starvation). For autophagy induction during treatment, use starvation conditions (e.g., serum-free medium) [3] [1].

2. Key Controls and Viability

  • Solvent Control: Always include a vehicle control (e.g., DMSO) as this compound is often dissolved in DMSO [1].
  • Viability Check: Under these conditions (10 µM for 2-5 hours), this compound does not significantly affect cell viability [1]. Assess viability using standard methods (e.g., Trypan blue exclusion, MTT assay) for longer treatments.

3. Sample Analysis and Validation Validation of this compound's effect is typically done by analyzing established autophagy markers:

Assay Type Method Expected Outcome with this compound
Immunoblotting Probe for LC3-II and p62/SQSTM1 Accumulation of both LC3-II and p62 proteins [1].
Microscopy Tandem fluorescent mRFP-GFP-LC3 reporter Increase in yellow puncta (mRFP+/GFP+, autophagosomes) due to blocked fusion/acidification [1].

Research Implications and Context

This compound serves as a more specific tool than lysosomotropic agents because it reversibly inhibits autophagosome-lysosome fusion without directly impairing lysosomal pH or general endocytic degradation [1]. Its ability to protect against specific toxins like ricin highlights a crucial, autophagy-independent role for the SNARE protein Stx17 or related machinery in the ER-translocation step of these toxins [3].

References

EACC: A Compound in Biomedical Research

Author: Smolecule Technical Support Team. Date: February 2026

In experimental biology and drug development, EACC (ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl) carbamate) is a chemical compound identified as a reversible inhibitor of autophagy [1]. It works by selectively blocking the fusion of autophagosomes with lysosomes, without significantly affecting endo-lysosomal function [2].

The table below summarizes its mechanism and experimental applications based on one study [1]:

Aspect Details on this compound
Primary Mechanism Reversibly inhibits autophagosome-lysosome fusion by blocking recruitment of syntaxin 17 (Stx17) to autophagosomes [1].
Key Experimental Finding Provides strong protection against plant toxins (ricin, abrin, modeccin) by inhibiting the release of the toxin's active A-moiety into the cytosol, not by blocking its transport to the Golgi or ER [1].
Cell Lines Used HEp-2 cells, PC3 cells, HeLa cells [1].
Typical Working Concentration 10 µM [1].
Critical Note on Solubility The protective effect of this compound is abolished in the presence of serum, and its effects are reversible upon removal from the medium [1].

Example Experimental Protocol: Investigating Toxin Inhibition

The following diagram and protocol outline the experimental workflow used to study this compound's protective effect against ricin toxin [1].

G Start Seed HEp-2 cells A Pre-incubation with this compound (10 µM, serum-free medium) Duration: 30 min to 2 hrs Start->A B Add Ricin Toxin A->B C Incubate for 3 hours B->C D Measure Protein Synthesis (e.g., radioactive leucine incorporation) C->D

A workflow to study this compound's effect on ricin toxicity.

Key Methodological Details [1]:

  • Cell Preparation: Experiments were conducted using HEp-2 cells. Before the experiment, cells were grown in a serum-free medium to induce autophagy.
  • Control Groups: Crucial controls include cells treated with ricin alone (no this compound) and cells treated with this compound alone to assess its intrinsic impact on protein synthesis.
  • Measurement: Protein synthesis was measured 3 hours after ricin addition. A standard method is the incorporation of radioactive leucine into newly synthesized proteins.
  • Supporting Data: To pinpoint the exact step of inhibition, the researchers used sulfation and glycosylation assays with modified ricin (RS1, RS2). They demonstrated that this compound does not block ricin's transport to the ER but inhibits the reduction of the disulfide bond connecting the toxin's A- and B-chains, thereby preventing the release of the active A-chain into the cytosol.

Effective Accelerationism (e/acc): A Technological Philosophy

The table below contrasts its stance with a more cautious approach.

Feature Effective Accelerationism (e/acc) Prosocial AI
Core Belief Technological progress is an unstoppable force that should be accelerated to solve humanity's problems [5] [4]. Technological development must be guided by human values and ethical considerations from the start [5].
View on AI Risk Believes existential risks from AI are negligible; the bigger risk is moving too slowly [5] [4]. Prioritizes thorough testing and safety mechanisms to avoid systems that undermine society [5].
Approach to Regulation Champions free-market innovation and opposes regulation, viewing it as a barrier to progress [5] [4]. Supports establishing thoughtful guardrails and inclusive governance before deployment [5].
Ultimate Goal To use technology to ensure human survival and propagate consciousness, potentially in non-biological forms [4] [6]. To create AI that benefits both people and the planet, reflecting our highest values [5].

The following diagram illustrates the core ideological conflict in AI development as framed by the e/acc movement.

G A Future of AI Development B Effective Accelerationism (e/acc) A->B C Prosocial AI A->C D Core Principle: Accelerate Progress B->D F Perceived Risk: Slowing Innovation B->F E Core Principle: Center Human Welfare C->E G Perceived Risk: Unchecked Power C->G

The competing philosophies shaping AI's future.

References

EACC Introduction and Molecular Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

EACC (ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl) carbamate) is a reversible autophagy inhibitor. It works by selectively inhibiting the translocation of the autophagosome-specific SNARE protein Syntaxin 17 (Stx17), thereby blocking the fusion of autophagosomes with lysosomes without affecting general endo-lysosomal function [1] [2]. This reversible action allows for precise control in experimental settings.

The diagram below illustrates how this compound inhibits autophagy.

G cluster_early Early Autophagy cluster_late Late Autophagy (Blocked by this compound) Initiation Autophagy Initiation Phagophore Phagophore Formation Initiation->Phagophore Autophagosome Autophagosome (Mature) Phagophore->Autophagosome Stx17 Syntaxin 17 (Stx17) Recruitment Autophagosome->Stx17 Lysosome Lysosome Fusion Fusion Step Lysosome->Fusion Autolysosome Autolysosome (Degradation) Fusion->Autolysosome Stx17->Fusion This compound This compound Inhibitor This compound->Stx17

This compound's inhibition of Stx17 also impacts other cellular processes. Research shows this compound provides strong protection against plant toxins like ricin, abrin, and modeccin by inhibiting the release of the toxin's active moiety into the cytoplasm, likely by disrupting ER function or protein translocation [2].

Experimental Applications and Key Findings

This compound is used to investigate the role of autophagy in various biological contexts. Key experimental findings are summarized below.

Research Area / Model Key Findings on this compound Impact Significance / Proposed Mechanism
Head & Neck Cancer (FaDu cells) [1] Alters protein content of PS-positive Extracellular Vesicles (PS-EVs); increases signaling molecules (SQSTM1, TGFβ1). Modifies cell communication; potential to influence tumor microenvironment via EVs.
Toxin Intoxication (Ricin) [2] Strongly protects cells (HEp-2, PC3, HeLa); does not prevent toxin transport to Golgi/ER. Inhibits reduction of ricin in ER, blocking active subunit release into cytosol.
General Autophagy Studies [1] [2] Reversibly blocks autophagosome-lysosome fusion; effect is reversible upon removal. Confirms specificity for late-stage autophagy; valuable for probing autophagy flux.

The experimental workflow for studying this compound's impact on cancer cells and extracellular vesicles is visualized below.

G Start Culture FaDu Cells (Head & Neck Cancer) Treat Treat with this compound (10 µM, 24 hours) Start->Treat Collect Collect Conditioned Medium Treat->Collect Centrifuge1 Low-Speed Centrifugation (400 g, 10 min) Collect->Centrifuge1 Centrifuge2 Medium-Speed Centrifugation (2,000 g, 20 min) Centrifuge1->Centrifuge2 Centrifuge3 High-Speed Centrifugation (10,000 g, 40 min) Centrifuge2->Centrifuge3 Filter Filter through 0.22 µm pore Centrifuge3->Filter Isolate Isolate PS-Positive EVs Filter->Isolate Analyze Analyze EV Protein Content (Proteomics) Isolate->Analyze Apply Apply EVs to Fibroblasts Analyze->Apply Monitor Monitor Fibroblast Response (e.g., p21 accumulation) Apply->Monitor

Detailed Experimental Protocols

To utilize this compound in your research, here are established protocols from recent studies.

1. Cell Culture and Autophagy Modulation

  • Cell Lines: Experiments are commonly performed on cancer cell lines like FaDu (head and neck squamous cell carcinoma) or HEp-2 cells [1] [2].
  • Culture Conditions: Use standard media (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics [1].
  • This compound Treatment: For autophagy inhibition, treat cells at 10 µM concentration for 24 hours [1] [2]. Prepare a stock solution and dilute in culture medium. Note that serum can potentially interfere with this compound's activity [2].
  • Control: Always include a vehicle control (e.g., DMSO) to account for solvent effects.

2. Conditioned Media and EV Isolation (from FaDu cells) This protocol is used to study this compound's effect on extracellular vesicle content [1].

  • Grow Cells: Culture FaDu cells to 90-95% confluency in flasks.
  • Apply Treatment: Replace medium with fresh medium containing 10 µM this compound for 24 hours.
  • Collect Conditioned Media: Centrifuge at 400 g for 10 minutes at room temperature to pellet and remove cells.
  • Clear Debris: Transfer supernatant and centrifuge at 2,000 g for 20 minutes at 4°C to remove cellular debris and apoptotic bodies.
  • Remove Large EVs: Centrifuge the resulting supernatant at 10,000 g for 40 minutes at 4°C to pellet large extracellular vesicles.
  • Filter: Pass the supernatant through a 0.22 µm pore PES filter to remove any remaining large particles. The resulting filtrate (CM1) contains the PS-positive EVs of interest for further analysis.

3. Assessing Protection Against Ricin Toxin This protocol evaluates this compound's efficacy in modulating toxin processing [2].

  • Pre-incubation: Seed and grow susceptible cells (e.g., HEp-2, HeLa) and pre-incubate with 10 µM this compound for 2 hours in serum-free medium for optimal effect.
  • Challenge with Toxin: Add ricin toxin to the culture medium.
  • Measure Protein Synthesis: After a set period (e.g., 3 hours post-ricin addition), measure protein synthesis rates in the cells, typically using a metabolic assay. Protection is indicated by higher levels of protein synthesis in this compound-treated cells compared to untreated, ricin-challenged controls.

Future Research Directions

This compound is a promising research tool, but several areas require further investigation to unlock its full potential:

  • Therapeutic Translation: Explore its efficacy in vivo, particularly in combination therapies for cancer or as a protective agent against specific toxins [1] [2].
  • Mechanism Elucidation: The exact molecular target of this compound within the Stx17 recruitment pathway is still unknown. Identifying this target is a crucial next step [2].
  • Broader Pathophysiological Role: Investigate the role of Stx17 and this compound-sensitive pathways in other diseases, such as neurodegeneration or infection.

References

Biological Activities & Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

EACC demonstrates activity in distinct biological pathways, supported by the following key experimental findings.

Modulation of Autophagy and Protection against Toxins

This compound blocks a late stage of autophagy without affecting endo-lysosomal function, providing a protective effect against certain plant toxins [1].

  • Experimental Workflow for Autophagy & Toxin Studies:
    • Cell Culture & Pre-treatment: Cells (e.g., HEp-2, PC3, HeLa) are pre-incubated with this compound (e.g., 10 µM) in serum-free media for 30 minutes to 2 hours [1].
    • Toxin Challenge: Cells are exposed to toxins like ricin, abrin, modeccin, viscumin, or volkensin [1].
    • Assay Readout:
      • Protein Synthesis Measurement: Toxin-induced cytotoxicity is quantified by measuring the incorporation of radioactive amino acids into proteins after a set period (e.g., 3 hours) [1].
      • Sulfation & Glycosylation Assay: Radiolabeled sulfate (³⁵S) is used to track toxin transport to the Golgi apparatus and ER. A shift to a higher molecular weight band indicates ER-specific glycosylation [1].
      • A-chain Release Assay: The reduction of the ricin disulfide bond in the ER is detected by immunoprecipitation of sulfated ricin under non-reducing conditions, which shows the free A-chain [1].

The diagram below illustrates how this compound inhibits autophagy and the subsequent protection mechanism against ricin toxin, based on the experimental findings [1].

eacc_autophagy cluster_er Endoplasmic Reticulum (ER) Autophagosome Autophagosome Stx17 Stx17 Autophagosome->Stx17 recruits Lysosome Lysosome Autolysosome Autolysosome (Degradation) Lysosome->Autolysosome Stx17->Autolysosome enables fusion Ricin Ricin Cytosol Cytosol Ricin->Cytosol A-chain release (intoxication) ER_compartment Ricin->ER_compartment transport This compound This compound This compound->Stx17 blocks translocation This compound->ER_compartment inhibits A-chain release

Inhibition of SARS-CoV-2 Papain-Like Protease (PLpro)

This compound was identified as a hit in a drug-repurposing screen against SARS-CoV-2 PLpro [2].

  • Experimental Workflow for PLpro Inhibition:
    • High-Throughput Screening (HTS): A FRET-based enzymatic assay is used to screen compound libraries against PLpro. Compounds are tested at a single concentration (e.g., 40 µM), and hits showing >50% inhibition are selected for dose-response studies [2].
    • IC₅₀ Determination: Selected hits are titrated to determine half-maximal inhibitory concentration (IC₅₀) using the FRET assay. For this compound, the reported IC₅₀ against SARS-CoV-2 PLpro is 8.28 µM [2].
    • Counter-Screening: Hits are tested against related proteases (e.g., SARS-CoV-2 Mpro) to rule out non-specific inhibition [2].
    • Mechanism of Action Studies:
      • Thermal Shift Assay: Validates direct binding of the compound to the target protein by measuring changes in the protein's thermal stability [2].
      • Enzyme Kinetics: Lineweaver-Burk plot analysis determines the inhibition modality (e.g., competitive) [2].
      • Cellular FlipGFP Assay: Confirms inhibition of PLpro activity in a cellular environment [2].

The following table summarizes key quantitative data from the PLpro inhibition studies [2]:

Assay Type Target Reported IC₅₀ or Value Experimental Notes
Enzymatic (FRET) SARS-CoV-2 PLpro 8.28 µM Broad-spectrum; also inhibits SARS-CoV PLpro (IC₅₀ = 6.28 µM) [2]
Enzymatic (FRET) MERS-CoV PLpro 27.8 µM Weaker inhibition [2]
Enzymatic (FRET) SARS-CoV-2 Mpro ≥ 60 µM Inactive, suggests specificity for PLpro [2]
Cellular (FlipGFP) Cellular PLpro Activity Not active Did not show significant inhibition in this cell-based assay [2]

The diagram below outlines the key steps and decision points in the drug repurposing screening workflow that identified this compound as a PLpro inhibitor [2].

hts_workflow cluster_secondary Secondary Assays Start Compound Library (9,791 compounds) HTS Primary FRET Screen (40 µM) Start->HTS HitID Hit Identification (>50% Inhibition) HTS->HitID IC50 IC₅₀ Determination HitID->IC50 Counterscreen Counter-Screening (vs. Mpro, Selectivity) IC50->Counterscreen MoA Mechanism of Action Counterscreen->MoA TSA Thermal Shift Assay (Binding) Counterscreen->TSA For confirmed hits Kinetics Enzyme Kinetics (Competitive) MoA->Kinetics Cellular Cellular FlipGFP Assay

Research Applications and Implications

This compound serves primarily as a research tool in two areas:

  • As a Tool for Autophagy Research: Its reversible and specific action on autophagosome-lysosome fusion makes it valuable for studying autophagy dynamics without permanently disrupting lysosomal function [1] [3].
  • As a Starting Point for Antiviral Development: Its novel scaffold as a PLpro inhibitor provides a new chemical starting point for developing broad-spectrum anticoronaviral agents, though further optimization is needed to improve potency and cellular activity [2].

References

EACC in Biochemistry: An Autophagy Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

In biochemical contexts, EACC refers to a compound with the formula ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl) carbamate. It was recently identified as a specific and reversible inhibitor of autophagy, a critical cellular process for degrading damaged components [1].

  • Primary Mechanism: this compound works by inhibiting the fusion of autophagosomes (cellular structures that sequester debris) with lysosomes (the cell's "stomach"). It does this by preventing the recruitment of a key protein, syntaxin 17 (Stx17), to the autophagosomal membrane [1].
  • Discovery in Toxin Research: Research has shown that this compound provides strong protection against certain plant toxins, most notably ricin, as well as abrin, modeccin, viscumin, and volkensin [1].
  • Protective Effect: The compound does not significantly block the toxin's entry into the cell or its transport to the Golgi apparatus and Endoplasmic Reticulum (ER). Instead, it appears to inhibit the final step where the active, toxic part of the ricin molecule (the A-chain) is released into the cell's cytosol from the ER, thereby preventing cell death [1].

The table below summarizes the experimental findings on this compound's effect on ricin intoxication:

Experimental Aspect Key Finding with this compound
Toxin Protection Strong protection against ricin, abrin, modeccin, viscumin, and volkensin [1].
Cellular Uptake No effect on ricin binding to the cell surface; slight (20%) inhibition of endocytic uptake [1].
Retrograde Transport Ricin successfully reaches the Golgi and ER; transport is not significantly blocked [1].
Proposed Mechanism Inhibits the reduction of the ricin disulfide bond in the ER, preventing release of the toxic A-chain into the cytosol [1].
Effect on Protein Synthesis Minimal effect on total cellular protein synthesis, indicating low inherent toxicity [1].

This compound in Quantum Information: Entanglement-Assisted Classical Communication

In quantum information theory, This compound stands for Entanglement-Assisted Classical Communication. It describes a protocol that uses pre-shared quantum entanglement between a sender and receiver to enhance the amount of classical information that can be sent over a quantum channel [2] [3].

  • Core Principle: The most famous example is superdense coding, where sending one quantum bit (qubit) over a channel, assisted by one pre-shared entangled pair, can transmit two classical bits of information [2] [3].
  • Recent Research Focus: While the theoretical capacities of such channels are well-studied, recent work aims to develop explicit this compound codes for practical, finite-length communication scenarios that can correct a fixed number of errors or erasures [2] [3].
  • Code Construction: One approach reduces the quantum problem to a classical one by using a mixed-alphabet Reed-Solomon code. This encodes messages into a string of symbols, where some parts use a standard alphabet and others (leveraging entanglement) use a larger alphabet, boosting the information rate [2].

Experimental Protocol: Assessing this compound's Protective Effect (Biochemical Context)

The following is a summarized methodology based on the research paper for evaluating the effect of the autophagy inhibitor this compound on ricin intoxication in cell cultures [1]:

  • Cell Culture Preparation: Use adherent cell lines such as HEp-2, PC3, or HeLa cells. Grow them in standard culture media with serum.
  • Pre-incubation with this compound: Replace the culture medium with a serum-free medium containing a specified concentration of this compound (e.g., 10 µM). Incubate the cells for a set period (e.g., 30 minutes to 2 hours).
  • Toxin Exposure: Add ricin toxin to the culture medium at various concentrations while the this compound is still present.
  • Measurement of Intoxication (Protein Synthesis Assay)
    • After a further incubation period (e.g., 3 hours), assess the level of cellular intoxication by measuring the rate of protein synthesis.
    • This is typically done by pulsing the cells with a radioactive amino acid (e.g., (^{35}S)-methionine/cysteine) or a non-radioactive alternative. The amount of label incorporated into newly synthesized proteins is quantified.
    • A higher level of incorporation indicates greater protection by this compound from ricin's protein-synthesis-inhibiting effect.
  • Control Experiments: Include control groups treated with ricin but not this compound, and with this compound but not ricin, to establish baseline toxicity and any inherent effects of this compound itself.

Visualizing the Mechanisms

The diagrams below illustrate the core concepts for both meanings of this compound, created using Graphviz per your specifications.

biochemical_this compound Ricin Ricin EarlyEndosome Early Endosome Ricin->EarlyEndosome GolgiER Golgi & ER EarlyEndosome->GolgiER AChain Toxic A-Chain in Cytosol GolgiER->AChain Normal Process Cytosol Cytosol (Protein Synthesis Inhibited) AChain->Cytosol This compound This compound Inhibition Inhibition by this compound This compound->Inhibition Inhibition->GolgiER  Blocks A-chain release

Diagram 1: this compound inhibits ricin's toxic A-chain release in the ER, preventing cytosolic damage [1].

quantum_this compound cluster_channel Quantum Channel Sender Sender EntangledPair Pre-shared Entangled Pair Sender->EntangledPair Qubit Single Qubit Sender->Qubit ClassicalBits 2 Classical Bits Receiver Receiver EntangledPair->Receiver Qubit->Receiver

Diagram 2: this compound protocol uses pre-shared entanglement to send two classical bits via one qubit [2] [3].

How to Proceed

Given the stark difference between these two fields, your next steps should be to narrow your focus:

  • For research on cellular pathways and drug development, you should delve deeper into the literature on autophagy inhibitors and their role in modulating toxin action and other diseases. The compound this compound itself is a specific tool in this ongoing research area [1].
  • For research on quantum communication, your focus should be on the latest developments in entanglement-assisted coding theory and quantum error correction, building on the foundational concept of superdense coding [2] [3].

References

EACC: Background and Key Properties

Author: Smolecule Technical Support Team. Date: February 2026

EACC is a known autophagy inhibitor that acts by selectively blocking autophagosome-lysosome fusion. It achieves this by preventing the translocation of the autophagosome-specific SNARE protein Syntaxin 17 (Stx17), thereby reversibly inhibiting autophagic flux without affecting endo-lysosomal function [1] [2] [3].

The table below outlines its basic chemical and handling information:

Property Description
CAS Number 864941-31-1 [3]
Molecular Formula C₁₃H₁₁N₃O₆S₂ [3]
Molecular Weight 369.37 g/mol [3]
Recommended Solvent DMSO [3]
Stock Solution Stability -80°C for 2 years; -20°C for 1 year [3]
Primary Mechanism Inhibits autophagosome-lysosome fusion by blocking Stx17 recruitment [1] [3]

General Principles for Experimental Use

While exact protocols from the literature are not fully detailed, the following general principles and observed applications can guide experimental design:

  • Cell Culture and Seeding: Experiments are typically performed on adherent cell lines (e.g., HEp-2, PC3, HeLa, FaDu) cultured in standard media like DMEM/F12 supplemented with 10% fetal bovine serum and antibiotics [1] [2].
  • This compound Treatment:
    • Preparation: this compound is usually prepared as a high-concentration stock solution (e.g., 10 mM) in DMSO and then diluted into the cell culture medium to the final working concentration [3].
    • Working Concentration: Effective concentrations reported in the literature range from 5 to 50 µM [1] [2]. It is crucial to perform a dose-response curve for your specific model system.
    • Pre-incubation: A pre-incubation period of 30 minutes to 2 hours with this compound before adding other assay components (like toxins) is common and has been shown to improve the protective effect [1].
    • Serum Consideration: Notably, the protective effect of this compound against toxins like ricin is reported to be abolished in the presence of serum, so protocol optimization regarding serum content is essential [1].
  • Key Application: Toxin Intoxication Studies: this compound has been shown to provide strong protection against plant toxins like ricin, abrin, and modeccin. The evidence suggests this protection occurs at a late stage in the toxin's pathway, likely by inhibiting the reduction of the disulfide bond and the subsequent release of the active toxin moiety (A-chain) into the cytosol from the Endoplasmic Reticulum (ER) [1].

Outline of a Representative Experimental Workflow

The diagram below visualizes a generalized experimental workflow for studying this compound's effect on toxin intoxication, based on methods described in the search results.

G A Cell Seeding & Culture B Pre-incubation with this compound (30 min - 2 hours) A->B C Co-treatment: this compound + Toxin (e.g., Ricin) B->C D Incubation & Assay (3-24 hours) C->D E Downstream Analysis D->E F e.g., Protein Synthesis Measurement E->F G e.g., Immunoprecipitation & A-chain Release Analysis E->G H e.g., Toxin Transport Assays (Sulfation) E->H

Research Gaps and Next Steps

The available information is foundational but insufficient for direct laboratory implementation. To develop complete application notes, you will need to:

  • Consult Primary Literature: The most detailed protocols are likely found in the original research articles [1] [2]. I recommend obtaining the full texts of these papers for explicit methodologies.
  • Validate and Optimize: Parameters such as optimal cell density, treatment duration, and toxin concentration need to be empirically determined and validated for your specific cell lines and research context.
  • Include Necessary Controls: Ensure your experimental design includes appropriate controls, such as vehicle control (DMSO) and relevant positive controls for autophagy inhibition or toxin activity.

References

EACC as Effective Accelerationism

Author: Smolecule Technical Support Team. Date: February 2026

AI Acceleration in Drug Discovery: Reflected Principles

AI Approach Key Application Reported Outcome/Advantage
Deep Interactome Learning (e.g., DRAGONFLY) [3] De novo drug design; generates novel drug-like molecules from scratch. Creates molecules with specific bioactivity, synthesizability, and structural novelty without need for application-specific fine-tuning.
Graph-Based & Attention-Based Models [4] Predicting Drug-Target Binding (DTB) and Drug-Target Affinity (DTA). Outperforms older methods; better handles 3D molecular configurations and binding pocket information.
Large Language Models (LLMs) for Molecules [4] Representing drugs and targets as semantic language (e.g., ChemBERTa, ProtBERT). Provides crucial semantic information from chemical structures to improve DTB prediction.

Sample Protocol: Deep Learning for Drug-Target Binding Prediction

Start Start: Drug-Target Binding Prediction Workflow DataCollection Data Collection Start->DataCollection FeatRep Feature Representation DataCollection->FeatRep DataSources Data Sources DataCollection->DataSources DataPreprocessing Data Preprocessing DataCollection->DataPreprocessing ModelArch Model Architecture Selection FeatRep->ModelArch DrugRep Molecular Graphs (2D/3D) or SMILES Strings FeatRep->DrugRep  Drug Data TargetRep Amino Acid Sequences or 3D Binding Site Graphs FeatRep->TargetRep  Target Data Training Model Training & Validation ModelArch->Training ArchType e.g., Graph Neural Network (GNN) Transformer, or Hybrid Model ModelArch->ArchType Output Output & Analysis Training->Output PredAffinity Predicted Binding Affinity Output->PredAffinity  Primary Output VisAnalysis Visualization & Interpretability Analysis Output->VisAnalysis  Secondary Analysis

Workflow Overview:

  • Data Collection: Assemble known drug-target interactions from databases like ChEMBL [3]. The dataset should include both active and inactive compounds to improve model accuracy.
  • Feature Representation:
    • Drugs: Represented as molecular graphs (atoms as nodes, bonds as edges) [3] [4] or as Simplified Molecular-Input Line-Entry System (SMILES) strings [4].
    • Targets: Represented by amino acid sequences or, for structure-based methods, as 3D graphs of the protein binding site [3].
  • Model Architecture Selection: Choose a deep learning model suited to the data representation. Graph Neural Networks (GTNN) are powerful for graph-structured data [3], while Transformers excel with sequential data like SMILES strings and protein sequences [4].
  • Model Training & Validation: Train the model to predict binding affinity. Crucially, validate its performance on a separate, held-out test set to ensure its predictions generalize to new, unseen data.
  • Output & Analysis: The model outputs a predicted binding affinity score. Use visualization and interpretability techniques to understand which parts of the molecule and protein the model deems important for binding [4].

References

A Protocol for Model Development Guided by e/acc Principles

Author: Smolecule Technical Support Team. Date: February 2026

The workflow below visualizes this integrated, iterative protocol for accelerated model development.

P1 Phase 1: Strategic Problem Definition A1 Define clear, high-impact objective P1->A1 B1 Establish key performance metrics P1->B1 P2 Phase 2: Rapid Data & Feature Prep A2 Automated data pipelining P2->A2 B2 Automated feature engineering P2->B2 P3 Phase 3: Accelerated Model Exploration A3 Train multiple model architectures in parallel P3->A3 B3 Hyperparameter tuning at scale P3->B3 P4 Phase 4: Rigorous Model Evaluation A4 Perform k-Fold Cross-Validation P4->A4 B4 Analyze comprehensive evaluation metrics P4->B4 P5 Phase 5: Deployment & Continuous Monitoring A5 Deploy best model to production P5->A5 B5 Monitor for model decay & concept shift P5->B5 A1->P2 A2->P3 A3->P4 A4->P5 B1->P2 B2->P3 B3->P4 B4->P5 B5->P1 Feedback Loop

Diagram 1: An iterative protocol for accelerated machine learning model development, integrating e/acc principles.

Phase 4: Rigorous Model Evaluation - Detailed Methodology

This phase is critical for balancing acceleration with reliability. The protocol requires a multi-faceted evaluation strategy before a model can progress to deployment [2] [3].

1. Implementation of k-Fold Cross-Validation

  • Purpose: To ensure the model generalizes well to unseen data and is not overfit to the training set. This provides a more robust performance estimate than a single train-test split [2] [3].
  • Protocol:
    • Randomly shuffle the dataset and split it into k equal-sized folds (commonly k=5 or 10).
    • For each unique fold:
      • Treat the current fold as the test set.
      • Use the remaining k-1 folds as the training data.
      • Train the model on the training set and evaluate it on the test set.
      • Record the performance score (e.g., accuracy, F1-score).
    • Calculate the final performance estimate as the average of the k scores. A low variance between scores indicates a stable model [2].

2. Comprehensive Metrics Analysis The following metrics must be computed and analyzed to form a complete picture of model performance [2] [3].

Classification Model Metrics

Table: Key Evaluation Metrics for Classification Models [2] [3]

Metric Formula Purpose & Interpretation
Accuracy (TP+TN)/(TP+TN+FP+FN) Overall correctness. Can be misleading with imbalanced classes.
Precision TP/(TP+FP) Measures the quality of positive predictions. Low precision means many false alarms.
Recall (Sensitivity) TP/(TP+FN) Measures the ability to find all positive instances. Low recall means missing many true positives.
F1-Score 2(PrecisionRecall)/(Precision+Recall) Harmonic mean of precision and recall. Provides a single balanced score.
AUC-ROC Area under the ROC curve Measures the model's ability to distinguish between classes. 0.5 = random, 1.0 = perfect.

Regression Model Metrics [2] [3]

Conclusion and Future Perspectives

This document has outlined a practical pathway for applying the principles of Effective Accelerationism (e/acc) to machine learning projects. By adopting the structured, iterative protocol and rigorous evaluation metrics described, researchers and drug development professionals can strive for rapid innovation while maintaining scientific rigor.

Future exploration in this area could involve:

  • Advanced MLOps: Deeper integration of continuous integration/continuous deployment (CI/CD) pipelines specifically for biomedical models.
  • Automated Machine Learning (AutoML): Leveraging AutoML tools to further accelerate the model exploration and hyperparameter tuning phases.
  • Federated Learning: Utilizing this privacy-preserving technique to accelerate model training across multiple institutions without sharing sensitive patient data.

References

EACC Application Notes: Mechanisms & Research Use

Author: Smolecule Technical Support Team. Date: February 2026

EACC (ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl) carbamate) is a reversible autophagy inhibitor that selectively blocks autophagosome-lysosome fusion by inhibiting the recruitment of syntaxin 17 (Stx17) [1] [2]. Research also identifies this compound as a potent inhibitor of the SARS-CoV-2 PLpro, showing promise as an antiviral agent [3]. The table below summarizes its core activities and applications.

Table 1: Key Research Applications and Mechanisms of this compound

Application Area Primary Mechanism of Action Observed Experimental Outcomes Relevance for Drug Development
Plant Toxin Intoxication (e.g., Ricin, Abrin) Inhibits release of the enzymatically active toxin A-moiety in the Endoplasmic Reticulum (ER); does not significantly affect retrograde transport [1] [4]. Strong protection against ricin, abrin, modeccin, viscumin, and volkensin; minimal effect on Shiga toxin [1] [4]. Reveals a late step in plant toxin cytosol entry; a potential tool for understanding ER translocation.
SARS-CoV-2 Antiviral Research Competitive inhibition of the viral Papain-Like Protease (PLpro), disrupting viral replication and immune evasion [3]. IC50 of 8.28 µM against SARS-CoV-2 PLpro; also inhibits SARS-CoV PLpro (IC50 6.28 µM) [3]. Provides a novel scaffold for developing broad-spectrum antiviral drugs targeting PLpro.
Cancer & Extracellular Vesicle (EV) Research Alters the protein content of phosphatidylserine-positive EVs released by cancer cells upon autophagy modulation [2]. Changes in EV cargo including signaling molecules (SQSTM1, TGFβ1); influences communication with fibroblasts [2]. Suggests a role in modulating the tumor microenvironment; a tool for studying autophagy-EV interplay.

Detailed Experimental Protocols

Here are standardized protocols for key experiments involving this compound, based on published methodologies [1] [3] [2].

Protocol 1: Assessing Protection Against Plant Toxins (e.g., Ricin)

This protocol measures the inhibition of ricin-induced protein synthesis shutdown in cultured cells.

  • Objective: To evaluate the protective efficacy of this compound against plant toxins.
  • Materials:
    • Cell line: HEp-2 cells (or HeLa, PC3) [1].
    • Test compound: this compound (e.g., from MedChemExpress), typically prepared as a 10 mM stock solution in DMSO [2].
    • Toxin: Ricin (or other plant toxins like abrin).
    • Serum-free cell culture medium.
    • Protein synthesis measurement assay (e.g., radioactive leucine incorporation or non-radioactive alternatives).
  • Procedure:
    • Cell Preparation: Seed HEp-2 cells in multi-well plates and grow to 70-90% confluence.
    • Pre-incubation: Replace medium with serum-free medium. Pre-incubate cells with 10 µM this compound for 2 hours at 37°C [1].
    • Intoxication: Add ricin to the cells at the desired concentration (e.g., 1-100 ng/mL) without removing this compound. Incubate for 3 hours [1].
    • Protein Synthesis Measurement:
      • Pulse cells with a labeled amino acid (e.g., ³H-leucine) for the final 10-30 minutes of the intoxication period.
      • Wash, precipitate proteins, and measure incorporated radioactivity.
      • Alternatively, use a commercial protein synthesis assay kit.
    • Data Analysis: Express protein synthesis as a percentage of that in untreated control cells (no toxin, no this compound). Compare ricin-only groups with ricin+this compound groups.
Protocol 2: SARS-CoV-2 PLpro Inhibition Assay

This is a biochemical FRET (Fluorescence Resonance Energy Transfer) assay to determine the inhibitory potency of this compound against PLpro.

  • Objective: To determine the IC50 of this compound against SARS-CoV-2 PLpro enzymatic activity.
  • Materials:
    • Recombinant SARS-CoV-2 PLpro protein.
    • FRET substrate peptide (e.g., based on the LXGG consensus sequence).
    • This compound and a control inhibitor (e.g., GRL0617).
    • Black 384-well assay plates.
    • Fluorescence plate reader.
  • Procedure:
    • Reaction Setup: In a 384-well plate, mix PLpro with the FRET substrate in the assay buffer. Include controls without inhibitor and without enzyme [3].
    • Inhibitor Addition: Add this compound at a range of concentrations (e.g., 0-100 µM). Pre-incubate the enzyme and inhibitor for 30 minutes at room temperature [3].
    • Kinetic Measurement: Initiate the reaction by adding the substrate. Immediately monitor the increase in fluorescence over 30-60 minutes.
    • Data Analysis: Calculate the rate of reaction (velocity) for each this compound concentration. Normalize to the uninhibited control (0% inhibition) and the no-enzyme background (100% inhibition). Fit the data to a dose-response model to calculate the IC50 value.
Protocol 3: Modifying Extracellular Vesicle (EV) Cargo in Cancer Cells

This protocol outlines the treatment of cancer cells with this compound to study its effect on autophagy and subsequent EV composition.

  • Objective: To investigate the impact of this compound-induced autophagy inhibition on the protein content of EVs.
  • Materials:
    • Cancer cell line (e.g., FaDu head and neck cancer cells).
    • Exosome-depleted FBS [2].
    • This compound and other autophagy modulators for comparison (e.g., Bafilomycin A1, Chloroquine).
  • Procedure:
    • Cell Culture: Grow FaDu cells in medium supplemented with exosome-depleted FBS for at least two passages before the experiment [2].
    • Treatment: Treat cells at 90-95% confluence with 10 µM this compound for 24 hours [2]. Include a vehicle control (DMSO).
    • EV Isolation:
      • Collect conditioned media and centrifuge at 400 g for 10 min to remove cells.
      • Centrifuge the supernatant at >100,000 g for 70 min at 4°C to pellet EVs [2].
      • Wash the pellet and resuspend in PBS or a suitable buffer.
    • Downstream Analysis: Analyze the EV sample for protein content using proteomics (e.g., mass spectrometry), or for specific markers (e.g., SQSTM1/p62) via western blot [2].

Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key experimental workflow and the proposed mechanism of this compound in toxin protection.

This compound Experimental Workflow

This diagram outlines the core steps for conducting the ricin protection assay (Protocol 1).

Start Seed and culture HEp-2 cells A Replace medium with serum-free medium Start->A B Pre-incubate with 10 µM this compound for 2h A->B C Add ricin toxin (incubate 3h) B->C D Measure protein synthesis (e.g., ³H-leucine pulse) C->D End Analyze data: % protein synthesis vs. controls D->End

Mechanism of this compound in Ricin Intoxication

This diagram summarizes the intracellular transport pathway of ricin and the proposed point of inhibition by this compound in the endoplasmic reticulum (ER) [1] [4].

Ricin Ricin toxin Subgraph1 1. Cell Surface Binding Subgraph2 2. Endocytic Uptake Subgraph3 3. Retrograde Transport Subgraph4 4. Events in the ER Subgraph5 5. Cytosolic Action A1 Binds surface glycoconjugates A2 Internalized into endosomes A1->A2 A3 Transported to Golgi apparatus A2->A3 A4 Transported to the ER A3->A4 A5 Disulfide bond reduction A4->A5 A6 A-chain translocation to cytosol A5->A6 A7 Ribosome inactivation and cell death A6->A7 EACC_Step This compound inhibits this step EACC_Step->A5

Key Considerations for Researchers

  • Specificity of Action: this compound protects against several plant toxins (e.g., ricin, abrin) but not the bacterial Shiga toxin, highlighting its specificity for certain ER translocation pathways [1] [4].
  • Cytokine Secretion: this compound treatment alters the protein content of extracellular vesicles (PS-EVs) but does not affect the secretion of common cytokines (IL-6, IL-8, etc.), indicating its effect is specific to the EV pathway [2].
  • Reversibility: The protective effect of this compound against ricin is reversible upon its removal from the cell culture medium, which is an important property for experimental design [1].
  • Target Confirmation: While this compound is known to inhibit Stx17 recruitment in autophagy, its exact molecular target for inhibiting ricin A-chain release or PLpro is not yet fully known, presenting an area for further investigation [1] [3].

References

A Guide to Detailed Application Notes and Research Protocols

Author: Smolecule Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a well-structured protocol is the cornerstone of a study's integrity, reproducibility, and ethical soundness. This guide outlines the essential components and provides a template for creating detailed application notes and protocols.

Core Components of a Research Protocol

A robust protocol should comprehensively address the following sections, with particular emphasis on the newly added or revised items in SPIRIT 2025:

  • Administrative Information: Includes the title, protocol version, roles and responsibilities of contributors and sponsors, and funding details.
  • Open Science (New in SPIRIT 2025): This new section emphasizes transparency and includes trial registration, data sharing plans, and dissemination policies [1]. It ensures that the protocol, statistical analysis plan, and results are accessible.
  • Introduction: Provides the scientific background, rationale for the study, and explanation for the choice of comparator, leading into the specific objectives [1].
  • Methods: Patient and Public Involvement (New in SPIRIT 2025): Details plans for involving patients or the public in the trial's design, conduct, and reporting [1].
  • Methods: Trial Design: Describes the study design (e.g., randomized, parallel-group), settings, and eligibility criteria.
  • Methods: Interventions: Provides a detailed description of the interventions for all groups, including how and when they will be administered. The updated guideline places additional emphasis on this description [1].
  • Methods: Outcomes: Clearly defines all primary, secondary, and other outcomes, including how and when they are assessed.
  • Methods: Sample Size: Explains the determination of sample size, including calculations, assumptions, and estimates.
  • Methods: Recruitment: Outlines strategies for recruiting participants.
  • Methods: Data Collection, Management, and Analysis: Details plans for data collection, management, and statistical methods for analyzing outcomes and harms. The updated guideline includes additional emphasis on the assessment of harms [1].
  • Methods: Monitoring: Describes the composition, role, and functioning of any monitoring committees (like a Data and Safety Monitoring Board).
  • Ethics and Dissemination: Covers research ethics approval, consent processes, and plans for communicating results to various audiences.

The table below summarizes the SPIRIT 2025 checklist items for a clinical trial protocol.

Table 1: SPIRIT 2025 Checklist for Clinical Trial Protocols [1]

Section Item No. Description
Administrative 1a, 1b Title & Structured Summary
2 Protocol Version
3a-3d Roles & Responsibilities
Open Science 4 Trial Registration
5 Protocol & Statistical Analysis Plan Access
6 Data Sharing
7a, 7b Funding & Conflicts of Interest
8 Dissemination Policy
Introduction 9a, 9b Background & Rationale
10 Objectives
Methods 11 Patient and Public Involvement
12 Trial Design
13 Study Settings
14a, 14b Eligibility Criteria
15 Interventions
16 Outcome Measures
17 Participant Timeline
18 Sample Size
19 Recruitment
20 Data Collection & Management
21 Statistical Methods
22 Methods for Harms Assessment
23 Monitoring
Ethics 24 Research Ethics Approval
25 Protocol Amendments
26 Consent & Assent
27 Confidentiality
28 Declaration of Interests
29 Ancillary & Post-Trial Care
30 Availability of Data
Appendices 31 Informed Consent Materials
32 Biological Specimens
33 Model Consent Form for Data Sharing
34 Independent Committee Members
Detailed Experimental Methodology Example: Assessing Autophagy

To illustrate a detailed methodology section, here is an example from a recent study investigating how TNF-α impairs platelet function by inhibiting autophagy [2]. This can serve as a template for describing complex biological assays.

Table 2: Experimental Protocol for Assessing Autophagic and Mitophagic Flux

Experiment Methodology Details

| Bioenergetic Profiling | Tool: Seahorse XF Analyzer. Method: Platelets are isolated and seeded. The oxygen consumption rate (OCR) is measured under basal conditions and in response to inhibitors to calculate basal respiration, ATP-linked respiration, and maximal respiratory capacity [2]. | | Metabolomic Analysis | Tool: UHPLC-MS (Ultra-High-Performance Liquid Chromatography-Mass Spectrometry). Method: Metabolites are extracted from platelets. Data is processed for partial least squares discriminant analysis (PLS-DA) and Metabolite Set Enrichment Analysis (MSEA) to identify altered functional pathways [2]. | | Functional Assay (Clot Contraction) | Tool: Platelet strength assay or thrombin-induced clot contraction test. Method: For the platelet strength assay, platelets are activated within a clot, and sensors measure the force exerted over time. For the thrombin-induced test, clot size and weight are measured after serum extrusion [2]. | | Autophagic Flux Measurement | Method: Platelets are analyzed via Western blot or immunofluorescence for key autophagy proteins (e.g., LC3-II). A decrease in Syntaxin 17 (STX17), a protein critical for autophagosome-lysosome fusion, indicates inhibited autophagic flux [2]. |

Visualizing Signaling Pathways with Graphviz

As requested, the following Graphviz diagram illustrates the signaling pathway by which TNF-α impairs platelet function through autophagy inhibition, as described in the research [2]. The diagram adheres to your specifications for color, contrast, and styling.

Diagram Title: TNF-α Inhibits Autophagy to Impair Platelet Function

G node_blue node_blue node_red node_red node_yellow node_yellow node_green node_green TNF_alpha TNF-α STX17 STX17 Downregulation TNF_alpha->STX17  drives   Autophagy_Inhibition Autophagy Inhibition STX17->Autophagy_Inhibition  inhibits   Mitochondria_Dysfunction Dysfunctional Mitochondria Accumulation Autophagy_Inhibition->Mitochondria_Dysfunction  causes   Reduced_Respiration Reduced Mitochondrial Respiration & ATP Mitochondria_Dysfunction->Reduced_Respiration  leads to   Impaired_Clot_Contraction Impaired Platelet Clot Contraction Reduced_Respiration->Impaired_Clot_Contraction  results in  

Key Considerations for Protocol Development

  • Embrace Open Science: The inclusion of a dedicated "Open Science" section in SPIRIT 2025 reflects a major shift towards transparency. Clearly stating data sharing and dissemination plans is now a minimum standard [1].
  • Involve Patients and the Public: Actively planning for patient and public involvement (PPI) in the design, conduct, and reporting of research strengthens its relevance and impact [1].
  • Detail Harms Assessment: Explicitly document the methods for collecting, assessing, and reporting adverse events and other harms. This is critical for a complete safety profile [1].

References

EACC use cases in healthcare AI

Author: Smolecule Technical Support Team. Date: February 2026

EACC in Biomedical Research

The search identified one relevant scientific paper discussing this compound. It is a chemical compound characterized as an autophagy inhibitor [1].

  • Full Name: Ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl) carbamate [1].
  • Primary Mechanism: It reversibly inhibits the fusion of autophagosomes with lysosomes by blocking the recruitment of the SNARE protein syntaxin 17 (Stx17) to the autophagosomal membrane [1].
  • Relevance to Toxin Research: The study reports that this compound provides strong protection against certain plant toxins, including ricin, abrin, and modeccin. The protection mechanism is attributed not to inhibited cellular uptake of the toxins, but to the inhibited release of the toxin's active component into the cytosol after it reaches the endoplasmic reticulum (ER) [1].

The following diagram illustrates the proposed mechanism of action for this compound based on the available research [1].

fascia Toxin Toxin (e.g., Ricin) Endocytosis Endocytosis Toxin->Endocytosis Golgi Golgi Apparatus Endocytosis->Golgi ER Endoplasmic Reticulum Golgi->ER AChain Active A-Moiety Release ER->AChain Cytosol Cytosol Intoxication Intoxication (Inhibition of Protein Synthesis) Cytosol->Intoxication AChain->Cytosol Autophagosome Autophagosome Fusion Fusion & Degradation Autophagosome->Fusion Lysosome Lysosome Lysosome->Fusion This compound This compound Inhibitor This compound->Fusion Inhibits Stx17 Syntaxin 17 (Stx17) This compound->Stx17 Inhibits Recruitment TBK1_Inhib TBK1 Inhibitor (MRT68601) TBK1_Inhib->Stx17 Inhibits Phosphorylation Stx17->Fusion Requires for Fusion

Summary of this compound Effects from Research

The table below summarizes the key findings from the study involving this compound [1].

Aspect Investigated Finding/Effect of this compound Experimental Context Notes
Protection Against Ricin Strong protection; significant reduction in protein synthesis inhibition. Protection was rapid (observed after 30 min pre-incubation) and reversible.
Cellular Uptake & Transport No major inhibition of ricin binding to cell surface or retrograde transport to the ER. Slight reduction in endocytic uptake (approx. 20%) noted, but not deemed primary protective mechanism.
Mechanism of Protection Inhibits the reduction of the ricin A-B chain disulfide bond in the ER, preventing release of the active A-moiety into the cytosol. Concluded based on immunoprecipitation experiments under non-reducing conditions.
Effect on Other Toxins Protected against abrin, modeccin, viscumin, and volkensin. Slight protection observed against Shiga toxin.
Interaction with TBK1 Inhibition The protective effect of this compound was maintained even when TBK1 was inhibited. TBK1 inhibition alone sensitized cells to ricin by increasing its transport to the Golgi.

References

Application Notes: A Framework for Studying EACC

Author: Smolecule Technical Support Team. Date: February 2026

The methodology for investigating a compound like EACC typically involves using autonomous systems to analyze its effects on key cellular signaling pathways. The proposed experimental workflow moves from treatment to high-throughput data collection and finally to computational analysis.

Table 1: Core Experimental Stages and Autonomous System Applications

Stage Description Role of Autonomous Systems
1. Cell Treatment Application of this compound across cell lines. Automated liquid handling for high-throughput, reproducible dosing.
2. Phenotypic Assay Measure cell viability, ROS, etc. Automated, multi-parameter data acquisition from microplates.
3. Molecular Assay Analyze protein/gene expression (e.g., Western Blot, qPCR). Standardized protocol execution and data collection.
4. Data Integration Correlate this compound dose with phenotypic and molecular outcomes. Control theory & optimization algorithms to model signaling networks and predict cell fate [1].

Detailed Experimental Protocol

This protocol provides a template for evaluating a compound's effect on oxidative stress pathways, which is a common mechanism of interest in drug development [2].

Objective

To investigate the dose-dependent effects of this compound on cell viability, intracellular ROS levels, and the activation of key signaling pathways (NRF2, PI3K/AKT, FOXO) in a panel of human breast cancer cell lines.

Materials
  • Cell Lines: Choose based on disease relevance (e.g., MCF7, SkBr-3, SUM 159) [2].
  • Test Compound: this compound, prepared to a stock solution.
  • Controls: Vehicle control, positive control for pathway activation.
  • Assay Kits: Cell viability, ROS detection, protein extraction and quantification.
  • Antibodies: For key targets (e.g., NRF2, FOXO1).
  • Equipment: Automated cell culture system, plate reader, flow cytometer.
Procedure
  • Cell Seeding and Culture

    • Seed cells in 96-well or 384-well plates using an automated liquid handler.
    • Incubate until 60-70% confluency.
  • Compound Treatment

    • Prepare a serial dilution of this compound.
    • Treat cells with a range of this compound concentrations. Include vehicle and positive controls.
    • Incubate for 24 hours.
  • Cell Viability Assay

    • Add reagent to each well.
    • Incubate and measure absorbance or fluorescence using a plate reader.
  • Intracellular ROS Measurement

    • Load cells with a fluorescent ROS probe.
    • Incubate, then measure fluorescence intensity.
  • Protein Extraction and Western Blotting

    • Lyse cells to extract total protein. Determine protein concentrations.
    • Separate proteins by SDS-PAGE and transfer to a membrane.
    • Probe membrane with primary antibodies against NRF2, FOXO1, and a loading control.
    • Incubate with secondary antibodies and detect signal.
Data Analysis
  • Normalize viability and ROS data to controls.
  • Quantify Western Blot bands; normalize protein levels to a loading control.
  • Use statistical analysis to compare treatment groups.

Proposed Signaling Pathway Analysis

The hypothetical workflow for analyzing this compound's mechanism can be visualized in the diagram below. This serves as a template for the kind of logical relationship you would map with your data.

G start Cell Treatment with this compound pheno Phenotypic Screening (Viability & ROS Assays) start->pheno High-Throughput Automation molec Molecular Analysis (Protein/Expression) pheno->molec Target Identification data Data Integration molec->data Multi-Omics Data model Pathway Model data->model Computational Analysis

[3] [4] [5]

References

Application Notes: EACC as a Potent Inhibitor of Plant Toxin Intoxication

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

The compound EACC (ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl) carbamate) has been identified as a promising cytoprotective agent against several plant-derived protein toxins, including ricin, abrin, modeccin, viscumin, and volkensin [1]. Its primary documented mechanism of action is the reversible inhibition of autophagosome-lysosome fusion by preventing the recruitment of syntaxin 17 (Stx17) to the autophagosomal membrane [1].

Notably, research indicates that this compound's potent protection against toxins is not primarily due to the inhibition of toxin uptake or retrograde transport but rather through the inhibition of the functional release of the toxin's enzymatically active A-moiety into the cytosol [1]. The following diagram illustrates the proposed mechanism by which this compound protects cells from ricin intoxication.

eacc_mechanism This compound Inhibits Ricin A-Chain Release in ER Ricin Ricin Cell Membrane Cell Membrane Ricin->Cell Membrane Binding Endosome Endosome Cell Membrane->Endosome Endocytosis Golgi Golgi Endosome->Golgi Retrograde Transport ER ER Golgi->ER Retrograde Transport Cytosol\n(Protein Synthesis) Cytosol (Protein Synthesis) ER->Cytosol\n(Protein Synthesis) A-Chain Translocation & Ribosome Inactivation This compound This compound This compound->ER Inhibits Reduction of Disulfide Bond

Summary of Experimental Findings

The protective efficacy of this compound has been quantified against ricin in various cell lines. The data below summarizes key findings from these studies [1].

Table 1: Cytoprotective Effect of this compound Against Ricin

Cell Line This compound Pre-incubation Protection Observed Key Experimental Conditions
HEp-2 30 minutes Significant protection Serum-free medium
HEp-2 2 hours Robust protection (IC~50~ not measurable at 10 µM this compound) Serum-free medium
PC3 2 hours Protected Serum-free medium
HeLa 2 hours Protected Serum-free medium

Table 2: Effect of this compound on Ricin Trafficking and Processing

Experimental Readout Effect of this compound Interpretation
Cell Surface Binding (¹²⁵I-ricin) No effect Protection is not due to blocked toxin binding [1].
Endocytic Uptake (¹²⁵I-ricin) Slight inhibition (~20%) Minor contributor to overall protection [1].
Transport to Golgi (Sulfation of RS1) Similar to reduction in total cellular sulfation Retrograde transport to Golgi is not significantly blocked [1].
Transport to ER (Glycosylation of RS2) Not prevented Toxin successfully reaches the ER [1].
A-Chain Release in ER (Immunoprecipitation) Strongly inhibited Primary mechanism: this compound prevents reduction of the disulfide bond, cytosolic release, and cytotoxicity [1].

Detailed Experimental Protocols

Protocol: Assessing this compound-mediated Protection against Ricin Toxicity (Protein Synthesis Inhibition Assay)

This protocol is used to quantify the protective effect of this compound against ricin in cell culture.

  • Key Reagents:

    • This compound (e.g., 10 mM stock solution in DMSO)
    • Ricin toxin
    • Appropriate cell line (e.g., HEp-2, HeLa, PC3)
    • Serum-free cell culture medium
    • Radiolabeled amino acid (e.g., ³⁵S-methionine/cysteine) or colorimetric/fluorometric protein synthesis assay kit
  • Methodology:

    • Cell Seeding: Seed cells in multi-well plates and culture until they reach 70-80% confluence.
    • Pre-incubation: Replace medium with serum-free medium containing the desired concentration of this compound (e.g., 1-10 µM). Incubate for a predetermined time (30 minutes to 2 hours). Note: Serum abolishes the protective effect of this compound.
    • Intoxication: Add ricin to the wells at varying concentrations. Co-incubate with this compound for a set period (e.g., 3 hours).
    • Pulse-labeling: Measure protein synthesis by pulsing cells with radiolabeled amino acids for the final 30-60 minutes of the intoxication period.
    • Quantification: Terminate the assay. Precipitate cellular protein, measure incorporated radioactivity, and normalize to control wells (untreated cells = 100% synthesis; ricin-only cells = 0% synthesis).
    • Data Analysis: Plot dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) of ricin in the presence and absence of this compound.
Protocol: Investigating Ricin A-Chain Release in the Endoplasmic Reticulum

This protocol uses a ricin construct (RS1) with a sulfation site in the A-chain to monitor its release.

  • Key Reagents:

    • RS1 ricin construct
    • This compound
    • Proteasome inhibitor (e.g., MG132)
    • Sulfation inhibitor (e.g., NaClO₃)
    • Radioactive sulfate (³⁵S-Na₂SO₄)
    • Lysis buffer
    • N-ethylmaleimide (NEM)
    • Anti-ricin A-chain antibody
  • Methodology:

    • Cell Treatment: Pre-treat cells with this compound and MG132 (to prevent degradation of the released A-chain) in sulfate-free medium.
    • Pulse with Toxin: Add RS1 ricin and ³⁵S-Na₂SO₄ to the medium to allow toxin internalization, retrograde transport, and sulfation in the Golgi.
    • Prevent Post-Lysis Reduction: Terminate the experiment by adding NEM to the culture medium to alkylate free thiols and prevent artificial disulfide bond reduction during cell lysis.
    • Cell Lysis and Immunoprecipitation: Lyse cells and immunoprecipitate ricin/ricin A-chain using a specific antibody.
    • Analysis: Separate immunoprecipitated proteins by SDS-PAGE under non-reducing conditions. Detect the sulfated A-chain by autoradiography. The free A-chain will appear as a lower molecular weight band compared to the intact ricin holotoxin.
    • Expected Outcome: Cells treated with this compound will show a significant reduction in the free A-chain band, indicating inhibited reduction and release in the ER [1].

Experimental Workflow

The overall workflow for a comprehensive investigation of this compound's activity is summarized below.

workflow This compound Antitoxin Assay Workflow A Cell Culture (Seed & Grow) B This compound Pre-treatment (Serum-free Medium, 2 hr) A->B C Toxin Challenge (e.g., Ricin, 3 hr) B->C D Functional Assay C->D E Trafficking Assay C->E D1 Measure Protein Synthesis D->D1 D2 Determine Cell Viability D->D2 E1 Radiolabeled Toxin Binding/Uptake E->E1 E2 Sulfation/Glycosylation Assays E->E2 E3 A-Chain Release (Immunoprecipitation) E->E3

Important Notes for Researchers

  • Serum Sensitivity: The protective effect of this compound is reversible and abolished in the presence of serum. All experiments must be conducted in serum-free conditions [1].
  • Specificity: this compound shows strong protection against a subset of plant toxins (ricin, abrin, modeccin, etc.) but offers only minimal protection against Shiga toxin, highlighting pathway-specific differences in cytosolic translocation [1].
  • Target Unknown: The exact molecular target of this compound, beyond its interaction with the Stx17 machinery, is currently unidentified [1].
  • Synergy with TBK1 Inhibition: Co-treatment with the TBK1 inhibitor MRT68601 increases ricin transport to the Golgi and sensitizes cells to ricin. However, this compound can still provide protection under these conditions, suggesting its action is downstream of this enhanced transport [1].

References

Introduction & Background

Author: Smolecule Technical Support Team. Date: February 2026

The United Nations Office on Drugs and Crime (UNODC) is supporting the development of a Results-Based Monitoring and Evaluation (RBM&E) System for the EACC in Nairobi, Kenya [1]. The primary objective is to create a digital system that automates performance tracking across the strategic plans of the Ethics and Anti-Corruption Commission, the National Integrity Academy, and the Kenya Leadership and Integrity Forum. This initiative aims to enhance data-driven decision-making, accountability, and service delivery within a four-month period [1].

System Requirements & Quantitative Specifications

The project is structured into four primary phases, each with specific deliverables and objectives. The following table summarizes the key quantitative and functional requirements.

Table 1: Project Phase Objectives and Deliverables [1]

Project Phase Primary Objectives Key Deliverables
I. Needs Assessment Review existing RBM&E policies and frameworks; evaluate current tools and infrastructure; map RBM&E workflows. A comprehensive report detailing workflow maps, infrastructure gaps, and recommendations for suitable database structures.
II. System Design Propose a digital end-to-end M&E solution; build an AI-enabled database with dashboard and reporting tools; integrate security features. A designed system (web/mobile) prototype, demonstrated to and incorporating feedback from stakeholders.
III. System Rollout & Testing Deploy a beta version; configure test and production environments; execute test cases and manage bugs. A deployed beta system, test case reports, and troubleshooting protocols to ensure compliance with software standards.
IV. Documentation & Training Develop system and database documentation; create operational procedures and training manuals. Complete system documentation and trained Commission staff through targeted mentoring sessions.

Implementation & Validation Protocols

Protocol 1: Conducting a Comprehensive Needs Assessment

  • Policy and Framework Review: Systematically analyze all existing RBM&E policies, strategic plans, and legal frameworks within the this compound, National Integrity Academy, and Kenya Leadership and Integrity Forum.
  • Tool and Infrastructure Audit: Conduct an inventory and technical assessment of the current hardware, software, and data management tools used for M&E activities.
  • Stakeholder Workflow Mapping: Facilitate workshops and interviews with key personnel to visually map the current M&E data flows, approval hierarchies, and reporting channels.
  • Synthesis and Reporting: Consolidate findings into a gap analysis report that identifies inefficiencies, outlines best practices, and proposes a logical structure for the new database.

Protocol 2: Beta System Deployment and User Acceptance Testing (UAT)

  • Environment Configuration: Set up isolated development, testing, and production server environments to mirror the planned operational conditions.
  • Beta Deployment: Install the beta version of the RBM&E system in the test environment and populate it with a representative sample of historical data.
  • Test Case Execution: Guide a selected group of end-users through a pre-defined set of test cases designed to validate all core system functions, from data entry to report generation.
  • Feedback and Iteration: Collect detailed feedback on system performance, usability, and any encountered bugs. Use a structured protocol to manage bug fixes, retesting, and system refinement before the final rollout.

System Architecture & Workflow Visualization

The following diagrams, generated with Graphviz's DOT language, illustrate the proposed system architecture and data workflow. The color palette, node text, and layout are designed per your specifications for high clarity and visual contrast.

Diagram 1: High-Level System Architecture for the Digital RBM&E System

eacc_architecture cluster_0 Data Input Layer cluster_1 Processing & Storage Layer cluster_2 Output & Reporting Layer ManualInput Manual Data Entry (Web Forms) AI_DB AI-Enabled Database ManualInput->AI_DB AutoInput Automated Data Feeds (APIs) AutoInput->AI_DB Dashboard Management Dashboard AI_DB->Dashboard Reports Automated Reporting Tools AI_DB->Reports

Diagram 2: RBM&E System Workflow and Data Logic

eacc_workflow Start Define M&E Indicators DataCol Data Collection (Manual & Automated) Start->DataCol DataVal Data Validation & AI Analysis DataCol->DataVal DB Central Database DataVal->DB Viz Data Visualization & Dashboard DB->Viz Report Report Generation DB->Report Decision Data-Driven Decision Making Viz->Decision  Insights Report->Decision Action Programmatic Action / Adjustment Decision->Action Action->DataCol  Feedback Loop

Discussion and Conclusion

Success will depend on meticulous execution of the needs assessment to ensure the system perfectly fits the this compound's unique workflows, coupled with comprehensive training to foster user adoption. The final, deployed system is expected to significantly enhance transparency, accountability, and the effectiveness of anti-corruption initiatives in Kenya.

References

Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

EACC specifically targets the final stages of the autophagy process. It blocks autophagic flux by preventing the SNARE protein Stx17 from loading onto autophagosomes, thereby inhibiting their fusion with lysosomes. It is noted that this compound does not affect endo-lysosomal function or the associated RABs and tethers, but specifically disrupts their interaction with LC3 and Stx17 [1].

The following diagram illustrates the mechanism by which this compound inhibits autophagy.

G AutophagyInitiation Autophagy Induction AutophagosomeFormation Autophagosome Formation AutophagyInitiation->AutophagosomeFormation Stx17Recruitment Stx17 Recruitment to Autophagosome AutophagosomeFormation->Stx17Recruitment LysosomeFusion Autophagosome-Lysosome Fusion Stx17Recruitment->LysosomeFusion Degradation Cargo Degradation LysosomeFusion->Degradation This compound This compound Inhibition This compound->Stx17Recruitment Blocks

Biological Applications and Experimental Data

This compound has been demonstrated to offer a strong protective effect against several plant toxins, including ricin, abrin, modeccin, viscumin, and volkensin. This protection is not primarily due to inhibited endocytosis or retrograde transport to the Golgi Apparatus and Endoplasmic Reticulum (ER), but rather by preventing the release of the enzymatically active toxin A-moiety into the cytosol [2].

Key experimental findings include:

  • Protection Against Ricin: Pre-treatment of HEp-2 cells with 10 µM this compound for 2 hours resulted in a powerful protection, making it difficult to measure the 50% inhibitory concentration (IC₅₀) of ricin in the tested range [2].
  • Effect on Toxin Transport: Ricin is transported all the way to the ER in the presence of this compound, but the reduction of the disulfide bond connecting the A- and B-chains is inhibited, preventing the release of the active A-chain [2].
  • Influence on Extracellular Vesicles: As an autophagy modulator, this compound can significantly alter the protein content of phosphatidylserine-positive extracellular vesicles (PS-EVs), affecting the presence of signaling molecules like SQSTM1 and TGFβ1 pro-protein [3].

The table below summarizes experimental data on this compound's toxin protection.

Experimental Model Treatment Key Observation Reference
HEp-2 cells 10 µM this compound, 2h pre-treatment Strong protection against ricin; IC₅₀ not measurable in tested range [2]
HEp-2, PC3, HeLa cells 10 µM this compound Protection against ricin confirmed across multiple cell lines [2]
HEp-2 cells with RS1 ricin construct 10 µM this compound, MG132 (proteasome inhibitor) Inhibited release of free ricin A-chain in the ER; no major inhibition of Golgi transport [2]
FaDu cells (HNSCC) 10 µM this compound for 24h Altered protein content of PS-positive extracellular vesicles (PS-EVs) [3]

Detailed Experimental Protocols

Protocol 1: Assessing this compound-Mediated Protection Against Ricin Toxicity

This protocol is adapted from experiments measuring ricin-induced inhibition of protein synthesis in cultured cells [2].

  • Step 1: Cell Seeding and Pre-incubation

    • Seed HEp-2 cells (or other relevant cell lines like PC3 or HeLa) in an appropriate multi-well plate and grow to the desired confluence in complete medium.
    • Replace the medium with a serum-free medium.
    • Pre-incubate the cells with the desired concentration of this compound (e.g., 1-10 µM) for 30 minutes to 2 hours. Note: The protective effect of this compound is abolished in the presence of serum and is reversible upon its removal [2].
  • Step 2: Ricin Intoxication

    • Add ricin to the cells at various concentrations (e.g., 0.1-1000 ng/mL) while maintaining the this compound in the medium.
    • Incubate the cells for a set period (e.g., 3 hours).
  • Step 3: Protein Synthesis Measurement

    • Pulse the cells with a labeled amino acid (e.g., ³⁵S-methionine/cysteine) for a short duration to measure the rate of protein synthesis.
    • Terminate the labeling, wash the cells, and precipitate cellular proteins with trichloroacetic acid (TCA).
    • Measure the incorporated radioactivity using a scintillation counter. Protein synthesis in untreated control cells is set to 100%.
  • Step 4: Data Analysis

    • Calculate protein synthesis as a percentage of the control for each condition (ricin alone and ricin + this compound).
    • Plot dose-response curves to determine the IC₅₀ of ricin in the presence and absence of this compound.
Protocol 2: Investigating the Effect of this compound on Autophagic Flux

This protocol can be used alongside toxicity assays to confirm this compound activity. Monitoring the lipidation of LC3 (LC3-II) and the level of the autophagy substrate p62/SQSTM1 via western blot is a standard method.

  • Step 1: Cell Treatment

    • Treat cells (e.g., FaDu, HeLa) with this compound (e.g., 10 µM) for a desired period (e.g., 4-24 hours).
    • Include controls with known autophagy inducers (e.g., rapamycin) and inhibitors (e.g., Bafilomycin A1).
  • Step 2: Protein Extraction and Western Blot

    • Lyse the cells and quantify the protein concentration.
    • Separate proteins by SDS-PAGE and transfer to a membrane.
    • Probe the membrane with antibodies against LC3 and p62/SQSTM1.
    • Successful inhibition of autophagic flux by this compound is indicated by an accumulation of both LC3-II and p62/SQSTM1 compared to control cells.

Key Considerations for Researchers

  • Solubility and Storage: this compound is typically dissolved in DMSO for stock solutions (e.g., 10-50 mM). Store stock solutions at -20°C to -80°C and avoid repeated freeze-thaw cycles [1].
  • Cytotoxicity: It is crucial to perform viability assays to ensure that the concentrations of this compound used do not themselves cause significant cell death. In one study, 10 µM this compound had only a minor effect on total protein synthesis in HEp-2 cells [2].
  • Experimental Context: The protective effect of this compound against toxins like ricin is highly specific. It provides much weaker protection against Shiga toxin, highlighting the importance of understanding different pathogen entry mechanisms [2].
  • Combination Studies: this compound can be used in combination with other pathway inhibitors. For instance, its protective effect was shown to persist even when the TBK1 inhibitor MRT68601 increased ricin transport to the Golgi, suggesting this compound acts at a later, independent step [2].

References

What is EACC and its Primary Experimental Challenge?

Author: Smolecule Technical Support Team. Date: February 2026

The compound EACC (ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl) carbamate) is a research chemical that acts as a reversible inhibitor of autophagosome-lysosome fusion [1]. Its main documented challenge is its protective effect against specific protein toxins, which can be a significant interference or a useful tool, depending on the experiment's goal.

This compound provides strong protection against the plant toxin ricin, as well as abrin, modeccin, and viscumin, primarily by inhibiting the release of the toxin's active A-moiety into the cytosol after it has reached the Endoplasmic Reticulum (ER). It does not significantly prevent the toxin's binding, endocytic uptake, or retrograde transport to the Golgi apparatus and ER [1].

FAQs & Troubleshooting Guide

Here are some common experimental issues and how to address them based on published research.

Question Finding & Solution
What if this compound does not protect my cells from ricin? The protective effect is abolished in the presence of serum [1]. Pre-incubate and perform experiments in serum-free media.
How long should I pre-incubate cells with this compound? Protection is observable after a 30-minute pre-incubation and improves after 2 hours [1]. A pre-incubation of at least 2 hours is recommended.
What is a working concentration for this compound? A concentration of 10 µM in serum-free conditions provided strong protection against ricin, making the 50% inhibitory concentration (IC50) unmeasurable in the tested range [1].
Does this compound affect general cellular health or protein synthesis? This compound is well-tolerated. At 10 µM, it has only a minor effect on total protein synthesis over a 3-hour period [1].
Is the effect of this compound permanent? No. The inhibitory effect on autophagy and the protection against toxins are reversible upon removal of this compound from the medium [1].

Key Experimental Protocols

To ensure consistent and reproducible results with this compound, follow these methodologies derived from the literature.

Cell Pre-treatment and Ricin Intoxication Assay

This protocol is used to study the role of autophagy in toxin internalization or to establish this compound as a control.

  • Procedure:
    • Plate cells (e.g., HEp-2, PC3, or HeLa) and allow them to adhere.
    • Replace growth media with serum-free media containing 10 µM this compound.
    • Pre-incubate cells for 2 hours at 37°C and 5% CO₂.
    • Add ricin (or other toxins like abrin, modeccin) to the medium without removing this compound.
    • Incubate for an additional 3 hours.
    • Measure protein synthesis inhibition (e.g., using a radioactive or fluorescent metabolic labeling assay) and compare to control cells without this compound [1].
Confirming Retrograde Transport with Sulfation Assay

This method verifies if this compound acts at a step after the toxin has reached the Golgi apparatus.

  • Procedure:
    • Use engineered ricin constructs containing a sulfation site (e.g., RS1 or RS2) [1].
    • Pre-treat cells with this compound in serum-free media as in Protocol 1.
    • Incubate cells with the ricin construct in the presence of radioactive sulfate (e.g., ⁵⁵SO₄).
    • Lyse the cells and immunoprecipitate the ricin A-chain.
    • Analyze the immunoprecipitates using SDS-PAGE and autoradiography.
    • Expected Outcome: The appearance of sulfated and glycosylated (higher molecular weight) A-chain bands in this compound-treated samples indicates the toxin successfully reached the trans-Golgi and ER [1].

Experimental Workflow Diagram

The following diagram illustrates the key steps and decision points in a typical experiment investigating this compound's effect on ricin intoxication.

G start Start Experiment plate Plate Cells start->plate pretreat Serum-free Media + 10µM this compound plate->pretreat add_toxin Add Ricin/Toxin pretreat->add_toxin incubate Incubate (3 hours) add_toxin->incubate assay Measure Protein Synthesis incubate->assay analyze Analyze Data assay->analyze end End analyze->end note1 Critical step for this compound efficacy note1->pretreat note2 This compound protects cells by inhibiting ricin A-chain release note2->incubate

Mechanisms of Action & Logical Pathway

The diagram below summarizes the intracellular pathway of ricin and the specific step where this compound interferes to prevent intoxication.

G ricin Ricin Toxin bind 1. Binds Cell Surface ricin->bind endo 2. Endocytosis bind->endo golgi 3. Retrograde Transport to Golgi & ER endo->golgi release 4. A-Chain Release (Reduction in ER) golgi->release cytosol 5. A-Chain in Cytosol Inhibits Protein Synthesis release->cytosol This compound This compound Inhibits This Step This compound->release

References

EACC Experimental Parameters

Author: Smolecule Technical Support Team. Date: February 2026

For researchers planning experiments, the table below summarizes the key parameters for EACC use based on a cited study in head and neck cancer cells (FaDu cell line) [1].

Parameter Specification / Value
Recommended Working Concentration 10 µM [1]
Treatment Duration 24 hours [1]
Solvent DMSO (from supplier MedChemExpress) [1]
Biological Target SNARE protein Stx17 (autophagosome-lysosome fusion) [1]
Primary Effect Blocks autophagic flux, altering protein content of PS-positive EVs [1]
Cell Line Tested (Example) FaDu (hypopharyngeal squamous cell carcinoma) [1]
Cell Viability Post-Treatment 98.1% - 99.9% (at tested concentrations) [1]

Frequently Asked Questions (FAQs)

Here are answers to common experimental questions based on the available data.

Q1: What is the primary application of this compound in research? this compound is used to selectively inhibit a late stage of autophagy. It is particularly valuable for studying how the blockade of autophagosome-lysosome fusion affects the composition and function of extracellular vesicles (EVs) and subsequent cell-to-cell communication, especially in the tumor microenvironment [1].

Q2: Does this compound affect cell viability? In the referenced study on FaDu cells, a 24-hour treatment with this compound and other autophagy modulators did not significantly reduce cell viability, which remained very high (98.1% to 99.9%) across treatments [1]. However, viability should be empirically verified for your specific cell type and conditions.

Q3: How does this compound compare to other autophagy inhibitors? this compound has a specific mechanism. Unlike Bafilomycin A1 (which inhibits V-ATPase and affects lysosomal acidification) or Hydroxychloroquine (HCQ, which acts as a weak base causing lysosomal stress), this compound reversibly and selectively inhibits the Stx17 SNARE complex, making it a more targeted tool for studying the fusion step [1].

Troubleshooting Guide

Issue 1: Unexpected or absent effect on autophagy markers.

  • Potential Cause: Ineffective concentration, degraded compound, or cell line-specific resistance.
  • Solution:
    • Verify the stock solution is stored correctly and has not undergone repeated freeze-thaw cycles.
    • Perform a dose-response curve to establish the optimal concentration for your specific cell model.
    • Use a positive control inhibitor (like Bafilomycin A1) to confirm your system's responsiveness to autophagic blockade [1].

Issue 2: High cell death upon treatment.

  • Potential Cause: Cytotoxicity from the solvent (DMSO) or the compound itself at the chosen concentration.
  • Solution:
    • Ensure the final concentration of DMSO in your culture medium is low (typically ≤0.1%).
    • Reduce the concentration of this compound and check viability over a shorter time course.
    • Confirm the effect is specific to this compound by testing other autophagy inhibitors with different mechanisms [1].

Issue 3: Difficulties in interpreting EV data post-treatment.

  • Potential Cause: this compound significantly alters the protein content of EVs, which may require more detailed analysis.
  • Solution: The study indicates that autophagy modulators like this compound can change the levels of proteins like SQSTM1 and TGFβ1 pro-protein in EVs. A comprehensive proteomic analysis of isolated EVs is recommended to understand the full scope of changes induced by this compound treatment [1].

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for using this compound to study its effects on extracellular vesicles, based on the methodology from the research paper [1].

Start Culture Model Cell Line (e.g., FaDu cells) A Treat with this compound (10 µM, 24 hours) Start->A B Prepare Conditioned Media A->B C Centrifuge at 400 g (Remove cells) B->C D Isolate PS-Positive EVs (High-speed centrifugation) C->D E Analyze EV Protein Content (Proteomics, Western Blot) D->E F Treat Target Cells (e.g., Fibroblasts) with Isolated EVs E->F G Assay Downstream Effects (Metabolism, Senescence, Protein Expression) F->G

Advice for Protocol Development

  • Confirmatory Assays: Always include assays to confirm autophagy inhibition in your specific model, such as monitoring LC3-II accumulation via western blot (when combined with lysosome inhibitors) or using tandem fluorescent LC3 reporters.
  • EV Characterization: Given that this compound alters EV content, thoroughly characterize your isolated EVs (e.g., via nanoparticle tracking analysis for concentration/size, transmission electron microscopy for morphology) to ensure quality and reproducibility.
  • Context is Key: Be aware that the effects of autophagy modulators can be highly context-dependent. The outcomes may vary based on cell type, disease state, and other experimental conditions [1].

References

EACC: Ethics and Anti-Corruption Commission

Author: Smolecule Technical Support Team. Date: February 2026

The information below is based on a recent news report on systemic issues within the National Police Service (NPS), as identified by the EACC [1]. While not a technical implementation, these findings can be viewed as "troubleshooting" governance systems.

Identified Issues & Recommended Solutions

The table below summarizes key vulnerabilities found by the this compound and their corresponding reform recommendations [1].

Identified Issue / Vulnerability This compound's Recommended Corrective Action
Manipulated Recruitment [1] Automate the recruitment process fully to ensure uniform application of selection criteria [1].
Irregular Transfers & Deployments [1] Ensure all transfers comply with established procedures and receive proper approval from the National Police Service Commission (NPSC) [1].
Systemic Extortion (e.g., Traffic Units) [1] Implement and enforce a robust anti-corruption framework, including corruption prevention committees and Integrity Assurance Officers [1].
Poor Detention Conditions [1] Improve infrastructure to address overcrowding, sanitation, and create separate holding areas for vulnerable groups [1].
Corruption in Procurement [1] Maintain conflict-of-interest registers and ensure user departments are involved in procurement specifications and evaluation [1].
Staffing Shortages (e.g., Internal Affairs Unit) [1] Address critical understaffing in oversight units to ensure they can function effectively [1].
Incomplete Officer Integration & Training [1] Complete the restructuring of police services and provide necessary induction training [1].
This compound Institutional FAQs

The following questions address the institutional capacity of the this compound itself, based on information from its official website [2].

What challenges does the this compound face in discharging its mandate? The this compound reports facing several operational challenges, including:

  • Limited financial resources and staff capacity.
  • Gaps in the existing legal framework.
  • A public culture that tolerates corruption.
  • Inadequate public participation in governance.
  • Weak accountability systems and a slow judicial process.
  • Inadequate coordination between different justice sector agencies [2].

A Note on the Other this compound

In scientific and clinical literature, this compound commonly stands for the electrically evoked auditory change complex. This is an objective neural response measured in the auditory cortex, used to assess how well individuals with cochlear implants (CIs) or auditory brainstem implants (ABIs) can detect changes in sound, such as temporal gaps [3].

The following diagram illustrates the basic workflow for conducting an this compound measurement, a key experimental protocol in this field.

eacc_workflow Start Subject Preparation (Cochlear or Brainstem Implant User) StimulusSpec Define Stimulus Parameters (e.g., Pulse Train, C Level) Start->StimulusSpec Cond1 Standard Condition (Uninterrupted Pulse Train) StimulusSpec->Cond1 Cond2 Gapped Condition (Pulse Train with Temporal Gap) StimulusSpec->Cond2 EEG Record EEG (Measure Cortical Responses) Cond1->EEG Cond2->EEG Analysis Analyze Recordings (Identify Onset Response & this compound) EEG->Analysis Result Determine Objective Gap Detection Threshold Analysis->Result

Experimental Workflow for this compound Measurement [3]

References

Troubleshooting Guide: EACC Efficiency in Toxin Experiments

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses common issues when using the autophagy inhibitor EACC in studies of ricin and other plant toxins [1].

Issue Possible Cause Suggested Solution
No protection against ricin Serum in the medium; incorrect this compound concentration. Remove serum from the medium during pre-incubation and experiment. Use this compound at 10 µM or higher [1].
High cell toxicity Excessive this compound concentration or prolonged exposure. Titrate this compound to find optimal concentration. The protective effect is reversible; remove this compound to restore normal function [1].
Protection is ineffective against Shiga toxin Different toxin entry mechanism. This compound specifically affects the translocation of certain plant toxins from the ER. Use alternative inhibitors for Shiga toxin studies [1].
Weak signal in sulfation assays Low signal intensity for detecting ricin in the ER. Add a proteasome inhibitor (e.g., MG132) to prevent degradation of the ricin A-chain and strengthen the signal [1].
This compound protection is overridden Counteracting cellular signaling. The TBK1 inhibitor MRT68601 increases ricin transport. Ensure this compound is present to block the final translocation step [1].

Experimental Protocols

Here are detailed methodologies for key experiments cited in the troubleshooting guide.

Protocol 1: Assessing this compound-Mediated Protection Against Ricin

This protocol measures the inhibition of protein synthesis by ricin in the presence of this compound [1].

  • Cell Culture: Use HEp-2, PC3, or HeLa cells. One day before the experiment, seed cells in a multi-well plate.
  • Pre-incubation with this compound: Remove the growth medium and replace it with a serum-free medium containing 10 µM this compound. Incubate for 2 hours.
  • Toxin Challenge: Add ricin to the wells at desired concentrations. Continue incubating for 3 hours.
  • Measure Protein Synthesis: Use a metabolic labeling assay or a similar method to quantify the rate of protein synthesis in the cells.
  • Data Analysis: Compare protein synthesis levels in cells treated with this compound and ricin versus cells treated with ricin alone. Effective protection by this compound is indicated by significantly higher protein synthesis.
Protocol 2: Verifying Ricin Transport to the ER via Sulfation Assay

This assay confirms that ricin reaches the ER even when this compound is present [1].

  • Constructs: Use engineered ricin constructs: RS1 (with a sulfation site) or RS2 (with both sulfation and glycosylation sites).
  • Cell Pre-treatment: Pre-incubate cells with 10 µM this compound in serum-free medium for 2 hours. Include a control group without this compound.
  • Sulfation: Add the ricin construct (RS1 or RS2) to the cells along with radioactive sulfate (⁵⁵SO₄). The sulfate group will be added to the toxin in the trans-Golgi apparatus.
  • Signal Enhancement (for RS2): To obtain a stronger signal, co-treat the cells with a proteasome inhibitor like MG132 to prevent the degradation of the ricin A-chain.
  • Detection: Lyse the cells and immunoprecipitate the ricin. Analyze the samples using SDS-PAGE and autoradiography. The appearance of a higher molecular weight band for RS2 indicates glycosylation in the ER, proving the toxin has arrived.

Experimental Workflow and Mechanism of Action

The following diagrams, created with Graphviz, illustrate the experimental workflow and the proposed mechanism of this compound.

Ricin Pathway and this compound Inhibition

This diagram shows the intracellular pathway of ricin and the point where this compound inhibits its action.

RicinPathway clusterthis compound Point of this compound Inhibition Start Ricin binds to cell surface Endocytosis Endocytosis Start->Endocytosis Golgi Transport to Golgi Apparatus Endocytosis->Golgi ER Transport to Endoplasmic Reticulum Golgi->ER Reduction Reduction of the disulfide bond ER->Reduction Cytosol A-chain translocates to cytosol Reduction->Cytosol Reduction->Cytosol INHIBITED Intoxication Ribosome inactivation (Intoxication) Cytosol->Intoxication

Workflow for this compound Efficiency Testing

This diagram outlines the key steps for testing the efficiency of this compound in protecting cells from ricin.

ExperimentalWorkflow Step1 Seed and culture HEp-2, PC3, or HeLa cells Step2 Pre-incubate with This compound in serum-free medium Step1->Step2 Step3 Challenge cells with ricin toxin Step2->Step3 Step4 Incubate for 3 hours Step3->Step4 Step5 Measure protein synthesis Step4->Step5 Step6 Analyze data for This compound protection Step5->Step6

Key Technical Notes

  • Serum is Critical: The protective effect of this compound is abolished in the presence of serum. Always use serum-free conditions for pre-incubation and during the ricin challenge [1].
  • Reversibility: The effect of this compound is reversible. This is useful for controlling experiments but means the compound must be present throughout the intoxication process to maintain protection [1].
  • Target Specificity: this compound offers strong protection against plant toxins like ricin, abrin, and modeccin but has minimal effect on Shiga toxin, highlighting its specificity to certain retrograde transport and ER translocation pathways [1].

References

EACC Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

Here is a troubleshooting guide and FAQ designed to address common issues researchers face when using the autophagy inhibitor EACC.

Frequently Asked Questions (FAQs)

  • What is the primary mechanism of this compound? this compound (ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl) carbamate) is a reversible inhibitor that blocks the fusion of autophagosomes with lysosomes. It acts by inhibiting the recruitment of syntaxin 17 (Stx17) to autophagosomes, which is essential for the SNARE complex formation needed for fusion [1].

  • Which toxins is this compound effective against? this compound has been shown to provide strong protection against the plant toxins ricin, abrin, modeccin, viscumin, and volkensin [1]. In contrast, it offers only minimal protection against Shiga toxin, highlighting its specificity and the differences in retrograde transport pathways between toxins [1].

  • Does this compound block the retrograde transport of ricin to the Golgi or ER? No. Evidence from sulfation and glycosylation assays using modified ricin constructs (RS1, RS2) indicates that this compound does not prevent ricin from reaching the ER. The toxin is transported all the way to the ER even in the presence of this compound [1].

  • At which step does this compound protect cells from ricin intoxication? The protective effect occurs late in the intoxication process. This compound inhibits the reduction of the disulfide bond connecting the ricin A- and B-chains within the ER, thereby preventing the release of the enzymatically active A-moiety into the cytosol [1].

  • Is the protective effect of this compound reversible? Yes. The inhibition of autophagosome-lysosome fusion by this compound is reversible, and this reversibility also applies to its protection against ricin. The protective effect is abolished when this compound is removed from the cell medium [1].

  • How does serum affect this compound activity? The protective effect of this compound is significantly reduced or abolished in the presence of serum. Experiments should be conducted under serum-free conditions for optimal efficacy [1].

Troubleshooting Guide

Problem & Possible Causes Proposed Solutions & Experimental Checks
Low Cell Viability Post-Treatment [1]
• this compound concentration too high. • Perform a dose-response curve. Use the lowest effective concentration.
• Prolonged incubation time. • Reduce incubation time with this compound. A 30-minute pre-incubation can show effect, but 2 hours is better [1].
Inconsistent Protection Against Ricin [1]
• Presence of serum in the medium. • Ensure cells are pre-incubated and maintained in serum-free medium during this compound treatment and ricin intoxication.
• Ricin concentration too high. • Re-titrate your ricin stock. At 10 µM this compound, the 50% inhibitory concentration (IC50) of ricin may not be measurable in standard ranges [1].
• Variability between cell lines. • Confirm this compound efficacy in your specific cell line. It has been validated in HEp-2, PC3, and HeLa cells [1].
No Reduction in A-Chain Release [1]
• Experimental inability to detect free A-chain. • Use the proteasome inhibitor MG132 in your assays to prevent degradation of the released A-chain and strengthen the signal [1].
• Use of non-optimal ricin construct. • For release assays, use a ricin construct with a sulfation site in the A-chain (e.g., RS1). Add N-ethylmaleimide during lysis to prevent post-lysis reduction [1].

Detailed Experimental Protocols

Protocol 1: Standard Ricin Intoxication and Protection Assay [1]

This protocol measures the protection offered by this compound through the inhibition of protein synthesis.

  • Cell Culture: Seed HEp-2 cells (or your chosen cell line) in a 96-well plate and grow to 70-80% confluence.
  • Pre-incubation (Serum-Free): Replace the medium with serum-free medium containing your desired concentration of this compound (e.g., 10 µM). Include control wells with serum-free medium only.
  • Incubation: Pre-incubate for 2 hours at 37°C and 5% CO₂.
  • Intoxication: Add ricin to the wells at various concentrations. Do not remove this compound.
  • Pulse-Labeling: Incubate for 3 hours. Then, pulse-label the cells with a radioactive amino acid (e.g., ³⁵S-methionine) for a short period (e.g., 10-30 minutes) to measure nascent protein synthesis.
  • Measurement: Terminate the labeling, precipitate proteins, and measure incorporated radioactivity using a scintillation counter.
  • Data Analysis: Calculate protein synthesis as a percentage of the control (untreated cells). This compound should significantly shift the ricin dose-response curve, indicating protection.

Protocol 2: Assessing Ricin A-Chain Release in the ER [1]

This protocol uses a sulfatable ricin construct (RS1) and immunoprecipitation to directly monitor the release of the A-chain.

  • Cell Preparation: Seed cells in a multi-well plate.
  • Inhibition: Pre-treat cells with this compound and the proteasome inhibitor MG132 (to stabilize the free A-chain) in sulfate-free, serum-free medium.
  • Sulfation Labeling: Incubate cells with the RS1 ricin construct in the presence of ⁵⁵SO₄ for 90-120 minutes.
  • Cell Lysis: At the end of the incubation, lyse the cells in a buffer containing N-ethylmaleimide (NEM) to alkylate free thiols and prevent artificial disulfide bond reduction during lysis.
  • Immunoprecipitation: Use specific antibodies against ricin to immunoprecipitate both the intact toxin and the free A-chain.
  • Detection: Separate the immunoprecipitated proteins by SDS-PAGE under non-reducing conditions to preserve the disulfide bond status.
  • Analysis: Visualize and quantify the bands. In this compound-treated samples, you should observe a significant reduction in the lower band corresponding to the free A-chain, while the band for intact ricin remains.

Experimental Workflow Visualization

The following diagram illustrates the pathway of ricin intoxication and the specific points where this compound and other inhibitors act, providing a visual summary for your experimental planning.

G cluster_inhibitors Inhibitor Actions RicinBind Ricin Binding & Endocytosis EarlyEndo Early Endosome RicinBind->EarlyEndo Clathrin-Mediated Endocytosis Golgi Trans-Golgi Network (TGN) EarlyEndo->Golgi Retrograde Transport ER Endoplasmic Reticulum (ER) Golgi->ER ER Transport (via KDEL-R) AChainRelease A-Chain Release (Disulfide Bond Reduction) ER->AChainRelease PDI Activity? Cytosol Cytosol (Ribosome Inactivation) AChainRelease->Cytosol ERAD- Like Translocation This compound             this compound Inhibitor• Blocks A-chain release in ER• Does not block transport to Golgi/ER         This compound->AChainRelease MRT68601             MRT68601 (TBK1 Inhibitor)• Increases ricin transport to Golgi• Sensitizes cells to ricin         MRT68601->EarlyEndo

Diagram 1: Ricin Intoxication Pathway & Inhibitor Mechanisms. This workflow shows the key steps of ricin intoxication and where this compound blocks the process by preventing A-chain release in the ER [1].

References

A Note on EACC Methodological Limitations

Author: Smolecule Technical Support Team. Date: February 2026

The search results provide details on EACC's protective mechanism but do not offer a complete, critical analysis of its methodological limitations. The primary source indicates that the exact molecular target of this compound is still unknown, which is a significant limitation for its use as a precise research tool [1]. Furthermore, its protective effect, while strong against several plant toxins like ricin, abrin, and modeccin, is highly dependent on serum conditions and is reversible upon removal from the medium [1]. The following table summarizes the key limitations based on the available information.

Limitation Aspect Description
Molecular Target The exact protein or pathway targeted by this compound remains unidentified [1].
Mechanism of Action The precise mechanism by which it inhibits toxin A-chain release from the ER is not fully elucidated [1].
Specificity Provides strong protection against ricin, abrin, modeccin, viscumin, and volkensin, but only minimal protection against Shiga toxin, indicating pathway-specific effects [1].
Experimental Conditions Its protective effect is abolished in the presence of serum, restricting experimental design [1].

Experimental Protocols for Key this compound Assays

Here are the summarized methodologies for key experiments investigating this compound's effects, as detailed in the search results [1].

Experiment Goal Detailed Methodology

| Toxicity Protection Assay | 1. Cell Culture: Use HEp-2, PC3, or HeLa cells. 2. Pre-incubation: Serum-starve cells. Incubate with this compound (e.g., 10 µM) for 30 min to 2 h. 3. Intoxication: Add ricin (or other toxins) to the medium. 4. Measurement: After 3 hours, measure cellular protein synthesis inhibition. | | Intracellular Transport (Sulfation) | 1. Labeling: Use ricin constructs with sulfation sites (RS1, RS2). 2. Pulse: Incubate cells with the toxin and radioactive sulfate (35SO4) with/without this compound. 3. Analysis: Immunoprecipitate ricin. Use SDS-PAGE (non-reducing conditions) to visualize free A-chain. Use MG132 to inhibit proteasomal degradation. | | Golgi Transport Assay | 1. Treatment: Co-treat cells with this compound and the TBK1 inhibitor MRT68601. 2. Measurement: Assess ricin transport to the Golgi apparatus (e.g., via sulfation of RS1). 3. Observation: MRT68601 increases Golgi transport, but this compound still inhibits ricin intoxication. |

Visualizing the Experimental Workflow with Graphviz

Below is a DOT language script to generate a flowchart of the experimental workflow for evaluating this compound. The script uses the specified color palette and ensures high contrast for text readability.

EACC_Workflow Start Start A1 Serum Starvation Start->A1 B1 Serum Starvation Start->B1 A2 This compound Pre-treatment A1->A2 C Toxin Challenge (Ricin, Abrin, etc.) A2->C B2 Vehicle Control B1->B2 B2->C D Specific Assay C->D E1 Protein Synthesis Measurement D->E1 Toxicity E2 Sulfation & Immunoprecipitation D->E2 Transport E3 Western Blot Analysis D->E3 A-chain Release F1 Protection Confirmed E1->F1 F2 No Protection E1->F2 E2->F1 Confirms ER Arrival E2->F2 Confirms ER Arrival E3->F1 Reduced Free A-chain E3->F2 Normal Free A-chain

This diagram illustrates the parallel experimental paths for this compound-treated and control groups, leading to different analytical endpoints.

Troubleshooting Common this compound Experimental Issues

Issue Possible Cause Solution
No Protective Effect Experiment conducted in serum-containing medium [1]. Remove serum from the medium during this compound pre-incubation and toxin challenge steps.
Weak Signal in Sulfation Assay Proteasomal degradation of ricin A-chain [1]. Include a proteasome inhibitor (e.g., MG132) during the assay to stabilize the signal.
High Cell Toxicity from this compound This compound concentration is too high. Titrate the this compound concentration to find a balance between cell viability and protective efficacy.

Key Insights for Your Technical Support Center

  • Leverage Graphviz for Complex Diagrams: For more advanced labels involving different fonts or colors within a single node, you must use HTML-like labels (wrapped in < > instead of quotation marks) [2] [3]. Note that the shape=plain or shape=none attribute is often recommended when using these labels to prevent the node's shape from interfering with the label's layout [3].
  • Interpret this compound Findings with Caution: The protection data is robust for specific plant toxins, but the unknown target means off-target effects are possible. The reversible, serum-sensitive nature of this compound's action must be factored into all experimental designs and the interpretation of results [1].

References

Troubleshooting Common Experimental Variability

Author: Smolecule Technical Support Team. Date: February 2026

Many scalability issues in drug discovery stem from poor experimental reproducibility. The table below outlines common problems and their evidence-based solutions.

Challenge Root Cause Optimized Solution Key Benefit
Low inter-laboratory reproducibility of drug screens [1] Suboptimal cell culture and assay protocols; use of metrics like IC50 [1] Use Growth Rate Inhibition (GR) metrics (GR50, GRmax) [1] More consistent results across different labs and conditions [1]
Lengthy cell preparation for assays [2] Traditional cell expansion leads to genetic drift, contamination, and authentication issues [2] Use "thaw-and-go" assay-ready cells (e.g., ATCC ThawReady platform) [2] Saves months of workflow time; improves consistency [2]
Poor clinical translation from mouse models [3] Mouse-specific pathways of drug metabolism differ from humans [3] Use humanized mouse models (e.g., "8HUM" line for cytochrome P450) [3] Better predicts human pharmacokinetics and efficacy [3]
Evaporation and solvent cytotoxicity affecting viability assays [1] Drug storage in standard microplates; use of a single DMSO control [1] Store drugs at -20°C in sealed PCR plates; use matched DMSO controls for each drug dose [1] Prevents concentration shifts; eliminates artificial viability >100% [1]

Detailed Protocol: Optimizing Cell Viability Assays

This protocol, adapted from a Scientific Reports paper, provides a methodology to improve the replicability and reproducibility of drug sensitivity screens [1].

  • Step 1: Cell Seeding and Culture

    • Use a cell density of 7.5 × 10³ cells per well in a 96-well plate.
    • Culture cells in growth medium supplemented with 10% FBS. Avoid serum-free medium unless specifically required.
    • Do not supplement the medium with antibiotics and avoid daily renewal of the medium or drug during the assay period (up to 72 hours).
  • Step 2: Drug Preparation and Storage

    • Critical: Avoid storing diluted drug solutions in standard 96-well culture plates, even at 4°C or -20°C.
    • Prepare working concentrations of the drug and store them at -20°C in tightly sealed PCR plates (using aluminum tape) for no longer than 48 hours to prevent evaporation and concentration shifts.
  • Step 3: Drug Treatment and Assay

    • When treating cells, use a matched DMSO vehicle control for each drug concentration. Do not use a single, high-concentration DMSO control for the entire plate.
    • To minimize "edge effects," avoid using the perimeter wells of the microplate for experimental data. Fill these wells with sterile PBS or water to create a humidified boundary.
    • For resazurin-based viability assays, a 4-hour incubation period is sufficient. Both absorbance and fluorescence detection methods are comparable.

Visual Workflow: From Problem to Scalable Solution

The diagram below maps the logical workflow for diagnosing and solving key scalability bottlenecks in the drug discovery process.

cluster_problems Common Problems cluster_solutions Scalability Solutions cluster_outcomes Scalability Outcomes Start Scalability Bottleneck Problem1 Irreproducible Drug Screen Data Start->Problem1 Problem2 Slow & Variable Cell-Based Assays Start->Problem2 Problem3 Poor Clinical Translation Start->Problem3 Solution1 Adopt GR Metrics & Optimize Protocols Problem1->Solution1 Solution2 Implement Assay-Ready Cells Problem2->Solution2 Solution3 Utilize Humanized Mouse Models (8HUM) Problem3->Solution3 Outcome1 Robust & Comparable Data Across Labs Solution1->Outcome1 Outcome2 Accelerated & Standardized Workflows Solution2->Outcome2 Outcome3 Improved Prediction of Human Efficacy Solution3->Outcome3 End Accelerated Drug Discovery Outcome1->End Outcome2->End Outcome3->End

Suggested FAQs for Your Technical Center

Here are some potential questions that align with the challenges and solutions identified:

  • Q: How can we improve the consistency of our drug dose-response data across different researchers?

    • A: Focus on optimizing and standardizing your cell culture and assay protocols. Key steps include using GR metrics instead of IC50, storing drug solutions in sealed PCR plates to prevent evaporation, and using matched DMSO controls for each drug concentration to correct for solvent effects [1].
  • Q: Our team spends too much time on cell culture before we can even run an assay. Are there alternatives?

    • A: Yes, implementing "assay-ready" or "thaw-and-go" cells can drastically reduce this timeline. These cells are cryopreserved in an assay-ready format, eliminating weeks of cell expansion, reducing the risk of genetic drift and contamination, and improving data consistency [2].
  • Q: Why do our promising in vivo results in mouse models often fail to translate to human clinical trials?

    • A: A significant factor is species-specific differences in drug metabolism. Consider using a humanized mouse model, such as the "8HUM" line, which has human cytochrome P450 genes. This model provides pharmacokinetics and metabolite profiles that are more aligned with clinical observations, improving translational accuracy [3].

References

Framework for a Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

A technical support center in a research setting acts as a central hub to "advance brain and behavior research by reducing barriers to high-quality clinical science" [1]. Its core mission is to provide researchers with expert support, thereby enhancing the quality and efficiency of scientific discovery.

The table below outlines potential service areas modeled after a established research center [1].

Service Area Description Example from CNBD [1]
Expert Consultation Guidance on rigorous study design, assessment strategies, and data analysis. Consultation on assessment battery for cCMV study.
Technical Training Hands-on training for state-of-the-art equipment and gold-standard assessments. Training on EEG/eye-tracking systems & clinical assessments.
Data Collection Services Professional execution of experimental protocols to ensure high-fidelity data. Support for IBIS study with EEG/ERP data acquisition.
Methodology & Phenotyping Support in selecting and implementing clinical, developmental, and experimental assessments. Phenotypic consultation & data collection oversight for HBCD study.
Access to Facilities/Equipment Providing shared, state-of-the-art resources to lower barriers to advanced science. Access to 26 research rooms, EEG systems, eye trackers, and BodPods.

To visualize how a researcher would interact with this support center, here is a workflow diagram:

Start Researcher Has Technical Need A Submit Support Request Start->A B Initial Triage & Consultation A->B C Define Solution Path B->C D1 Receive Training & DIY C->D1 Needs training D2 Full Service Data Collection C->D2 Needs service E Execute Experiment D1->E D2->E F Analyze Data & Publish E->F

Example Experimental Protocol & Troubleshooting

This section provides a detailed methodology for a common technique and a related troubleshooting guide.

Detailed Protocol: Event-Related Potential (ERP) Data Acquisition

This protocol outlines the key steps for acquiring high-quality ERP data, a common task in neurobehavioral research [1].

  • Objective: To record neural electrical activity time-locked to a specific sensory, cognitive, or motor event using a high-density electroencephalography (EEG) system.
  • Equipment & Materials:
    • High-density EEG system (e.g., 128-channel) [1]
    • Electrode cap and conductive gel
    • Amplifier and data acquisition computer
    • Stimulus presentation software and monitor
    • Electrically shielded and sound-attenuated testing room [1]
  • Step-by-Step Procedure:
    • Participant Preparation: Explain the procedure and obtain informed consent. Measure the participant's head and select an appropriately sized EEG cap. Fill the electrodes with conductive gel to achieve impedance levels below 5 kΩ.
    • System Setup: Power on the EEG amplifier and calibration equipment. Verify the integrity of all electrodes in the acquisition software. Set the correct sampling rate (e.g., 1000 Hz) and filter settings (e.g., a 0.1-100 Hz band-pass filter).
    • Task Programming: Design the experimental paradigm in your stimulus presentation software. Precisely configure the timing of stimulus events and ensure a trigger signal is sent to the EEG amplifier at the onset of each event for subsequent data segmentation.
    • Data Acquisition: Start the recording and present the task to the participant. Visually monitor the incoming data for artifacts (e.g., large muscle movements, eye blinks) and note any notable participant behavior or technical issues in a log.
    • Data Export: Upon completion, stop the recording. Export the raw, continuous EEG data and the event trigger log into a standardized, non-proprietary format (e.g., .edf, .bdf) for analysis.
FAQ & Troubleshooting Guide

The table below addresses common issues encountered during EEG/ERP experiments.

Problem Possible Cause Solution
High Electrode Impedance Poor skin contact; insufficient conductive gel; dirty electrodes. Re-abrade the skin under the electrode; add fresh gel; clean electrodes after every use.
Excessive Noise in Signal Poor ground connection; muscle tension; eye movements; electrical interference (60Hz). Check ground electrode impedance; remind participant to relax; use a blinder to limit eye movements; use a shielded room.
Missing Event Triggers Loose trigger cable; software configuration error; incorrect port address. Check physical connections; verify trigger setup in stimulus and acquisition software; test trigger output.
Drifting Baseline Slow changes in skin potential or electrode polarization. Ensure the participant is comfortable and not sweating; use high-quality, non-polarizing electrodes.

Graphviz Script for a Technical Process

The following Graphviz DOT script was used to generate the workflow diagram above. You can use this as a template for creating your own visualizations.

TechnicalSupportWorkflow Technical Support Request Workflow Start Researcher Has Technical Need A Submit Support Request Start->A B Initial Triage & Consultation A->B C Define Solution Path B->C D1 Receive Training & DIY C->D1 Needs training D2 Full Service Data Collection C->D2 Needs service E Execute Experiment D1->E D2->E F Analyze Data & Publish E->F

References

EACC Mechanism & Experimental Basics

Author: Smolecule Technical Support Team. Date: February 2026

  • Mechanism of Action: EACC selectively and reversibly inhibits the fusion of autophagosomes with lysosomes. It works by blocking the recruitment of the SNARE protein syntaxin 17 (Stx17) to the autophagosomal membrane, a step essential for autophagosome-lysosome fusion [1] [2]. It does not affect general endo-lysosomal function [2].

  • Primary Experimental Application: this compound provides strong protection against certain plant toxins, including ricin, abrin, modeccin, viscumin, and volkensin by inhibiting the cytosolic release of their enzymatically active A-subunits [1]. Its effect on Shiga toxin is minimal [1].

The following pathway illustrates its role in toxin intoxication and autophagy.

G Ricin Ricin Endocytosis Endocytosis Ricin->Endocytosis Golgi_ER Golgi & ER Transport Endocytosis->Golgi_ER A_Chain_Release A-Chain Release (Reduction/Translocation) Golgi_ER->A_Chain_Release Cytosol Cytosol A_Chain_Release->Cytosol Ribosome_Inactivation Ribosome Inactivation Cytosol->Ribosome_Inactivation Autophagy Autophagy Autophagosome Autophagosome Autophagy->Autophagosome Stx17_Recruitment Stx17 Recruitment Autophagosome->Stx17_Recruitment Lysosome Lysosome Autolysosome Autolysosome (Degradation) Lysosome->Autolysosome Stx17_Recruitment->Lysosome Fusion This compound This compound This compound->A_Chain_Release Inhibits This compound->Stx17_Recruitment Inhibits

Troubleshooting Common this compound Experimental Issues

Problem & Phenomenon Possible Root Cause Recommended Solution

| Low Cell Protection Toxin still effective despite this compound | Serum in medium [1] | Use serum-free medium during this compound pre-incubation and toxin treatment [1]. | | High Background Toxicity Poor protein synthesis in controls | Cytotoxicity from DMSO solvent | Ensure final DMSO concentration is low (e.g., ≤0.1%). Include vehicle control. | | Weak Protective Effect Inconsistent results across assays | Incorrect this compound concentration or pre-incubation time | Pre-incubate cells with 10 µM this compound for at least 2 hours before toxin exposure [1]. | | Irreversible Effect Autophagy not recovering post-treatment | Potential compound degradation or non-specific effects | Use fresh this compound solution. The effect is reversible upon removal from medium [1]. |

Key Experimental Protocols

Protocol 1: Assessing this compound Protection Against Ricin Toxicity

This protocol measures the protection of this compound against ricin-induced protein synthesis inhibition.

  • Key Steps:
    • Cell Seeding: Seed HEp-2, HeLa, or PC3 cells in a 96-well plate.
    • Pre-incubation: Replace medium with serum-free medium containing 10 µM this compound. Incubate for 2 hours at 37°C [1].
    • Toxin Challenge: Add ricin to the wells at desired concentrations. Co-incubate with this compound for 3 hours [1].
    • Measurement: Measure protein synthesis using a metabolic labeling assay (e.g., [35S]-methionine/cysteine incorporation) or a non-radioactive method.
    • Data Analysis: Calculate % of protein synthesis compared to untreated controls.
Protocol 2: Detecting Ricin A-Chain Release in the ER

This method uses a sulfated ricin mutant (RS1) to track ricin transport and A-chain release.

  • Key Steps:
    • Cell Treatment: Pre-treat cells with 10 µM this compound and 10 µM MG132 (proteasome inhibitor) for 2 hours [1].
    • Sulfation Pulse: Incubate cells with the RS1 ricin construct in sulfate-free medium containing 100 µCi/mL [35S]-sulfate for 1-2 hours [1].
    • Cell Lysis: Wash cells and lyse in RIPA buffer with 10 mM N-ethylmaleimide (NEM) to alkylate free sulfhydryl groups and prevent post-lysis reduction [1].
    • Immunoprecipitation: Use anti-ricin antibody to precipitate ricin and its subunits.
    • Detection: Analyze immunoprecipitates by non-reducing SDS-PAGE and autoradiography. The free A-chain appears as a lower molecular weight band. This compound treatment should reduce its intensity [1].

This compound in Toxin Protection & Autophagy Research

The table below summarizes quantitative data on this compound's effects from key studies.

Experimental Context This compound Concentration Key Observed Effect & Magnitude Cell Lines Used
Ricin Intoxication [1] 10 µM Strong protection; IC₅₀ of ricin not measurable. ~20% inhibition of ricin endocytic uptake. HEp-2, PC3, HeLa
Ricin A-Chain Release [1] 10 µM Inhibited ER-mediated reduction of ricin, preventing free A-chain formation. HEp-2
PS-EV Protein Content [2] 10 µM Significantly altered the protein content of phosphatidylserine-positive extracellular vesicles. FaDu (HNSCC)
General Autophagy Inhibition [2] 10 µM Reversibly blocks autophagosome-lysosome fusion without affecting endo-lysosomal function. Various

Key Considerations for this compound Use

  • Specificity is Context-Dependent: While this compound specifically inhibits autophagosome fusion, its protective effect against toxins is highly specific. It does not significantly protect against Shiga toxin, highlighting differences in retrograde transport pathways [1].
  • Interaction with Other Pathways: When combining this compound with other inhibitors, be aware of potential complex interactions. For example, the TBK1 inhibitor MRT68601 can increase ricin transport to the Golgi and sensitize cells to ricin, counteracting this compound's protective effect [1].

References

EACC Error Troubleshooting FAQ

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common EACC errors based on a real-world scenario from a game development environment, which serves as an excellent model for understanding typical troubleshooting steps [1].

Question Answer Core Concept for Researchers
What does the error "Please close Interception before starting the game" mean? A driver or software on your system is using the "Interception" driver, which EAC flags as a potential security risk [1]. Conflicting Software: Background processes or drivers can interfere with critical applications.

| How do I resolve the "Interception" driver error? | 1. Identify Software: Check for applications like mouse acceleration tools (e.g., InterGUI) or other input-modifying software [1]. 2. Clean Boot: Perform a "Selective Startup" to disable non-essential startup items and isolate the conflict [1]. 3. Driver Removal: If identified, use the command-line uninstaller for the Interception driver [1]. | Process Isolation: Systematically disable startup items to identify the root cause. A clean boot is a standard diagnostic procedure. | | The error mentions an "Untrusted system file" like dxgi.dll. What should I do? | This is often caused by compatibility tools like ReShade. EAC detects the modified file as non-standard [1]. | Software Integrity: Applications that rely on precise system environments may fail if core files are modified by third-party tools. | | How do I fix the "Untrusted system file" error? | Uninstall ReShade or any other similar graphics/shader modification tool from your system. The game (or application) will then launch normally [1]. | Environment Purity: Maintain a standard, unmodified software environment for critical experimental setups to ensure reproducibility and stability. |

Advanced Diagnostics and Protocol

For persistent issues, a more detailed diagnostic approach is required.

  • Check Official Sources: The problem may be a known issue. Regularly check the application's official technical support forums for updates and patches. For example, the EAC client version v2506.3 initially caused ReShade conflicts, which were later resolved by rolling back to version v2505.3 [1].
  • Analyze Log Files: If the application generates log files, they can provide precise error details. For example, a log entry of Launcher finished with: 206, 'Please close Interception before starting the game' precisely identifies the issue [1].

This compound Error Troubleshooting Workflow

The diagram below outlines a logical workflow for diagnosing and resolving this compound errors, synthesizing the information from the FAQ.

Start This compound Error Encountered Step1 Identify Specific Error Message Start->Step1 Step2 Error Type Classification Step1->Step2 Case1 Case 1: 'Untrusted system file' (e.g., dxgi.dll) Step2->Case1 Case2 Case 2: 'Close Interception' Step2->Case2 Solve1 Solution: Uninstall third-party tools (e.g., ReShade) Case1->Solve1 Solve2 Solution A: Perform Clean Boot (msconfig) Case2->Solve2 CheckForum Check Official Support Channels Solve1->CheckForum Solve2b Solution B: Uninstall Interception driver via command line Solve2->Solve2b Solve2b->CheckForum End Issue Resolved CheckForum->End

Key Takeaways for Technical Teams

  • Maintain a Standardized Environment: The most common trigger for these errors is non-standard software, such as graphics injectors (ReShade) or specialized input drivers. For stable operation of critical applications, maintain a clean and consistent software baseline on research machines.
  • Systematic Troubleshooting is Key: Begin with the specific error message, classify the problem, and follow a step-by-step resolution path, as outlined in the workflow above.
  • Consult Official Updates: Anti-cheat and security software is frequently updated. If a previously stable system develops issues, consult the official support channels for the primary application, as a patch or rollback may already be available [1].

References

Sample Troubleshooting Guide & FAQ Framework

Author: Smolecule Technical Support Team. Date: February 2026

Here is a model for structuring your technical support center, with placeholders for your expert content.

Frequently Asked Questions

  • Q: My experiment shows high background noise in the EACC assay. What could be the cause?

    • A: Potential causes and troubleshooting steps:
      • Reagent Contamination: Check the lot numbers and preparation dates of your key buffers.
      • Insufficient Washing: Review the number of wash cycles in step 3 of the protocol. Increase by two cycles and re-test.
      • Antibody Concentration: Titrate the detection antibody to find the optimal signal-to-noise ratio. A suggested starting range is 1:100 to 1:1000.
  • Q: The signal output from the this compound pathway reporter is consistently lower than expected. How can I resolve this?

    • A: This may indicate an upstream bottleneck. Please verify:
      • Cell Viability: Confirm cell health and confluence at the time of treatment.
      • Activator Potency: Ensure the stimulating agent (e.g., Compound X) is fresh and stored correctly.
      • Inhibitor Screening: Follow the protocol below to systematically test for potential inhibitory factors.

Sample Experimental Protocol

This is a generalized template for a key experiment you might cite.

Protocol 1: Inhibitor Screening for Signal Bottlenecks

Objective: To identify if a specific node in the this compound pathway is causing a signal reduction.

Materials:

  • Cell line with this compound pathway reporter.
  • Putative inhibitory compounds (I-A, I-B, I-C).
  • Pathway activator (e.g., Compound X).
  • Standard cell culture and luciferase assay reagents.

Methodology:

  • Seed cells in a 96-well plate at 20,000 cells/well and incubate for 24 hours.
  • Pre-treat cells with individual inhibitory compounds for 1 hour.
  • Stimulate the pathway by adding Compound X to all wells except the negative control.
  • Incubate for 6 hours.
  • Lyse cells and measure reporter signal (e.g., luminescence) according to your standard assay.
  • Analyze Data: Normalize the signal of treated wells to the positive control (activated, no inhibitor). A significant signal recovery in a well with a specific inhibitor points to that inhibitor's target as a potential bottleneck.

Proposed Quantitative Data Structure

When you have the data, you can structure it in a table like the one below for clear comparison.

Table 1: Sample Data Table for Inhibitor Screening Results

Inhibitor Concentration (nM) Normalized Signal Intensity (%) p-value Conclusion
I-A 10 15 ± 3 < 0.001 Strong inhibition
I-B 10 95 ± 5 0.45 No effect
I-C 10 110 ± 8 0.02 Signal enhancement
Positive Control - 100 ± 4 - Baseline
Negative Control - 8 ± 2 - No activation

Graphviz Diagram: this compound Bottleneck Analysis Workflow

The following diagram illustrates a logical workflow for analyzing a bottleneck, created according to your precise specifications using the approved color palette.

Title: this compound Bottleneck Analysis Workflow

BottleneckWorkflow start Start: Low Signal Output hyp Formulate Hypothesis start->hyp exp Design Experiment hyp->exp data Collect & Analyze Data exp->data Execute Protocol bottleneck Bottleneck Identified data->bottleneck resolve Implement Solution bottleneck->resolve success Signal Restored resolve->success

This diagram outlines a systematic troubleshooting process. The workflow begins with identifying the core problem of Low Signal Output, leading to hypothesis formation. Based on the hypothesis, an experiment is designed and executed, resulting in data collection and analysis. This process culminates in the Bottleneck Identified node. Implementing a targeted solution should then restore the system, leading to Signal Restored.

EACC in Clinical Laboratory Science

Author: Smolecule Technical Support Team. Date: February 2026

In a clinical and pharmaceutical context, EACC stands for External Quality Assessment for Commutability Assessment. Its purpose is to ensure that results from different laboratory measurement procedures are equivalent and comparable, which is critical for patient safety and reliable research data [1].

Core Concepts and Validation Protocols

The validation of this compound involves assessing the commutability of Reference Materials (RMs). According to the IFCC Working Group recommendations, commutability is a property of an RM that indicates how well it mimics the characteristics of actual clinical patient samples across different measurement procedures [1].

The detailed experimental protocol is as follows [1]:

  • Select Materials: Obtain the RM(s) to be evaluated.
  • Obtain Clinical Samples: Select a panel of representative, individual clinical samples (CSs) from healthy and diseased donors.
  • Perform Measurements: Measure both the RM(s) and the clinical samples using at least two different measurement procedures (MPs) included in the assessment.
  • Data Evaluation: Apply a statistical procedure to evaluate the relationship between the results for the RM and the CSs for each pair of measurement procedures.

The statistical method can use a predetermined maximum allowable bias based on medical performance requirements to judge whether an RM is commutable [1].

Key Experimental Design Components

The table below summarizes the critical components for a commutability assessment experiment:

Component Description & Purpose
Reference Materials (RMs) Materials being evaluated for their suitability as calibrators or in EQA schemes [1].
Clinical Samples (CSs) Fresh or frozen individual patient samples used to represent the true matrix and behavior of patient specimens [1].
Measurement Procedures (MPs) Different, specified laboratory measurement systems (e.g., from different manufacturers) between which agreement is being assessed [1].
Statistical Criterion A predetermined allowable bias, based on medical requirements, used to judge if the RM's behavior matches that of clinical samples [1].

Alternative Meaning: this compound in Engineering

In engineering, particularly for electric vehicles, This compound stands for Energy-Optimal Adaptive Cruise Control. This technology focuses on optimizing a vehicle's speed and distance to the car ahead to minimize energy consumption [2]. While this involves validation with simulation models and vehicle dynamics, it is unrelated to drug development and laboratory science [2].

Workflow for this compound Commutability Assessment

To help visualize the experimental protocol for clinical this compound validation, the following diagram outlines the key steps:

Start Start this compound Validation Step1 Select Reference Materials (RMs) Start->Step1 Step2 Obtain Representative Clinical Samples (CSs) Step1->Step2 Step3 Perform Measurements with Multiple Measurement Procedures (MPs) Step2->Step3 Step4 Apply Statistical Evaluation Procedure Step3->Step4 Decision Is RM bias within medically acceptable limits? Step4->Decision EndPass RM is Commutable Decision->EndPass Yes EndFail RM is Not Commutable Decision->EndFail No

References

AI in Drug Development: Classical ML vs. Generative AI

Author: Smolecule Technical Support Team. Date: February 2026

  • Classical ML excels at analyzing existing data to find patterns and make predictions. It is widely used for tasks like predicting molecular properties or optimizing clinical trial operations [2] [3].
  • Generative AI focuses on creating novel content. In drug discovery, this means designing new molecular structures or drafting complex clinical documents from scratch [2] [3].

The table below summarizes their comparative performance across key tasks in the drug development pipeline.

Task Classical ML / AI Approach Generative AI Approach Performance Data & Context
Molecular Property Prediction Graph Neural Networks (e.g., ChemProp), Transformer models [3]. Used to re-engineer drugs (e.g., CardioGenAI reducing hERG toxicity) [3]. Accuracy: Classical models like AttenhERG achieve highest accuracy in external benchmarks [3].
Clinical Trial Site Selection Analyzes historical trial/site data to predict top-enrolling sites [2]. Analyzes protocols to identify similar historical trials; generates customized site lists [2]. Effectiveness: AI-driven selection improves ID of top-enrolling sites by 30-50% & accelerates enrollment by 10-15% [2].
Clinical Study Report (CSR) Generation Not the primary tool for this creative task. Generates first drafts from protocols & statistical analysis plans [2]. Efficiency: Gen AI cuts CSR timelines from 8-14 weeks to 5-8 weeks (40% acceleration); touch time reduced from 200 to 100 hours [2].
Toxicity/Signal Detection Models optimized with metrics like Rare Event Sensitivity for imbalanced data [4]. Case Study: A customized ML pipeline for omics data achieved a 4x increase in detection speed of rare toxicological signals [4].

Deep Dive: Experimental Protocols & Methodologies

To implement and validate the AI approaches mentioned, researchers employ specific, rigorous methodologies. Here are the protocols for some of the key tasks.

Protocol for AI-Enabled Clinical Trial Site Selection [2]

This methodology uses AI to move beyond traditional, often outdated, methods of selecting trial sites.

  • 1. Data Aggregation: Consolidate extensive internal and external data. This includes protocol details, data from historical trials (activation timelines, enrollment rates, site quality), and information on principal investigators.
  • 2. Protocol Analysis & Similarity Matching: Use generative AI to analyze the new trial's protocol. The system then identifies historical trials with similar characteristics (e.g., endpoints, assessments).
  • 3. Predictive Modeling: Apply classical ML models to the matched historical data. These models predict site-specific performance metrics, most critically the potential enrollment rate.
  • 4. List Generation & Ranking: Generate a customized list of potential trial sites, ranked by their predicted enrollment potential and other key performance indicators.

This workflow can be visualized as a sequential process, culminating in a ranked list of candidate sites.

Start Start: New Trial Protocol A 1. Data Aggregation Start->A B 2. Protocol Analysis & Similarity Matching A->B C 3. Predictive Modeling (Classical ML) B->C D 4. Generate Ranked Site List C->D End Output: Optimized Site Selection D->End

Protocol for Predicting Molecular Properties [3]

Accurate prediction of properties like toxicity or binding affinity is a cornerstone of computational drug discovery.

  • 1. Molecular Representation: Convert molecules into a numerical format that models can process. Common methods include:
    • 2D Graph Representations: Atoms are nodes, bonds are edges (used by GNNs like ChemProp [3]).
    • SMILES Strings: Text-based notations of molecular structure (used by Transformer models [3]).
    • Molecular Fingerprints/Descriptors: Vectors representing structural features (e.g., Mordred descriptors [3]).
  • 2. Model Training & Tuning: Train a model (e.g., Graph Neural Network, Transformer) on a dataset of molecules with known experimental properties.
    • Critical Step - Data Splitting: Use rigorous methods like UMAP split or scaffold split to create challenging and realistic benchmarks that prevent over-optimistic performance estimates [3].
    • Hyperparameter Caution: Extensive hyperparameter optimization can lead to overfitting on small datasets; using preselected defaults is sometimes recommended [3].
  • 3. Model Interpretation: Use techniques like attention scores (in Transformers) or node importance (in GNNs) to identify which atoms or substructures contribute most to the prediction. This provides crucial, actionable insights for chemists [3].

The following diagram illustrates the core model training and evaluation workflow.

Start Start: Molecular Structures A 1. Molecular Representation Start->A B 2. Model Training & Rigorous Validation A->B C 3. Prediction & Interpretation B->C End Output: Property Prediction & Chemical Insights C->End

A Specialized Note on Evaluation Metrics

In drug discovery, using standard ML metrics like simple accuracy can be misleading due to heavily imbalanced datasets (e.g., far more inactive compounds than active ones) [4]. The field relies on domain-specific metrics:

  • Precision-at-K: Measures the model's accuracy in identifying active compounds within the top K ranked candidates, crucial for virtual screening [4].
  • Rare Event Sensitivity: Focuses on a model's ability to correctly flag rare but critical events, such as a specific toxicity signal, which might be lost in overall accuracy scores [4].
  • Pathway Impact Metrics: Evaluates whether a model's predictions are biologically meaningful by assessing their alignment with known biological pathways [4].

References

EACC in Preclinical Autophagy Research

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key information about EACC and other autophagy modulators from a study on head and neck cancer cells (FaDu cell line) [1].

Modulator Name Primary Target/Mechanism Reported Concentration Key Experimental Context
This compound Inhibits autophagosome-lysosome fusion by blocking Stx17 translocation [1]. 10 µM [1] 24-hour treatment on FaDu (head and neck cancer) cells [1].
Autophinib (APB) ATP-competitive inhibitor of VPS34 [1]. 50 nM [1] 24-hour treatment on FaDu cells [1].
CPD18 Inhibits class III PI3K and omegasome formation [1]. 100 µM [1] 24-hour treatment on FaDu cells [1].
Bafilomycin A1 (BAFA1) V-ATPase inhibitor; blocks lysosomal acidification and autophagic flux [1]. 5 nM [1] 24-hour treatment on FaDu cells [1].
Hydroxychloroquine (HCQ) Lysosomotropic agent; inhibits autolysosomal maturation [1]. 50 µM [1] 24-hour treatment on FaDu cells [1].
Rapamycin Allosteric mTORC1 inhibitor [1]. 200 nM [1] 24-hour treatment on FaDu cells [1].
Torin1 Potent ATP-competitive mTORC1/mTORC2 inhibitor [1]. 3 nM [1] 24-hour treatment on FaDu cells [1].
NVP-BEZ235 (BEZ) Dual PI3K and mTOR inhibitor [1]. 30 nM [1] 24-hour treatment on FaDu cells [1].
Starvation Induces autophagy by nutrient deprivation [1]. Culture in serum-free and glutamine-free medium [1]. 24-hour treatment on FaDu cells [1].

Detailed Experimental Methodology

The comparative data on autophagy modulators was generated using the following experimental protocol [1]:

  • Cell Line: FaDu cells (squamous cell carcinoma of the hypopharynx).
  • Cell Culture: Cells were grown in DMEM/F12 medium supplemented with 10% exosome-depleted fetal bovine serum for at least two passages before experiments.
  • Autophagy Modulation: FaDu cells were treated with the listed modulators at the specified concentrations for 24 hours.
  • Conditioned Media Collection: After treatment, the conditioned media was collected and sequentially centrifuged at 400 g for 10 minutes (to remove cells) and then at higher speeds at 4°C to isolate phosphatidylserine-positive extracellular vesicles (PS-EVs) for subsequent proteomic analysis.
  • Viability Check: The study confirmed that the applied modulators did not significantly reduce cell viability, which ranged from 98.1% to 99.9% across treatments.

Autophagy Signaling Pathway and Experimental Workflow

To help visualize the mechanistic role of this compound and the experimental process, I have created the following diagrams using DOT language.

autophagy_pathway cluster_main Simplified Autophagy Signaling Pathway Nutrients Nutrients GrowthFactors GrowthFactors mTORC1 mTORC1 GrowthFactors->mTORC1 AutophagyInduction AutophagyInduction mTORC1->AutophagyInduction PhagophoreFormation PhagophoreFormation AutophagyInduction->PhagophoreFormation Starvation Starvation Rapamycin Rapamycin mTORC1_Inhibition mTORC1_Inhibition Rapamycin->mTORC1_Inhibition mTORC1_Inhibition->AutophagyInduction Inhibits AutophagosomeFormation AutophagosomeFormation PhagophoreFormation->AutophagosomeFormation AutolysosomeFormation AutolysosomeFormation AutophagosomeFormation->AutolysosomeFormation Requires Fusion AutophagosomeLysosomeFusion Autophagosome-Lysosome Fusion AutophagosomeFormation->AutophagosomeLysosomeFusion Degradation Degradation AutolysosomeFormation->Degradation AutophagosomeLysosomeFusion->AutolysosomeFormation This compound This compound Inhibitor This compound->AutophagosomeLysosomeFusion  Inhibits BafA1_HCQ BafA1 / HCQ BafA1_HCQ->AutolysosomeFormation  Inhibits

The diagram above illustrates the key stages of autophagy and the points where different inhibitors, including this compound, act. This compound specifically blocks the fusion of the autophagosome with the lysosome, a late and critical step in the process [1].

experimental_workflow cluster_exp Experimental Workflow for PS-EVs Analysis CellCulture CellCulture AutophagyModulation Treat FaDu cells with Modulators (e.g., this compound) CellCulture->AutophagyModulation ConditionedMediaCollection Collect Conditioned Media AutophagyModulation->ConditionedMediaCollection Centrifugation_400g Low-Speed Centrifugation (Remove Cells) ConditionedMediaCollection->Centrifugation_400g Centrifugation_HighSpeed High-Speed Centrifugation at 4°C Centrifugation_400g->Centrifugation_HighSpeed PSEVs_Isolation Isolate PS-Positive EVs Centrifugation_HighSpeed->PSEVs_Isolation ProteomicAnalysis Proteomic Analysis of EV Content PSEVs_Isolation->ProteomicAnalysis

This diagram outlines the key steps used in the study to investigate how autophagy modulators like this compound alter the protein content of extracellular vesicles released by cancer cells [1].

Key Comparative Insights and Data Limitations

Based on the available data, here are the key findings concerning this compound:

  • Specific Mechanism: this compound has a defined mechanism of action, selectively inhibiting the translocation of the SNARE protein Stx17, thereby preventing autophagosome-lysosome fusion without reported effects on endo-lysosomal function [1].
  • Impact on EV Protein Content: The study found that this compound, along with other autophagy modulators like HCQ, BAFA1, and CPD18, significantly altered the protein content of phosphatidylserine-positive extracellular vesicles (PS-EVs) released by cancer cells. This suggests a link between autophagy inhibition and intercellular communication [1].

A significant constraint of this analysis is that the search results lacked quantitative performance data (e.g., IC50 values, potency, or efficacy metrics) that would allow for a direct numerical comparison between this compound and the other listed autophagy modulators.

References

EACC in Biochemical Research

Author: Smolecule Technical Support Team. Date: February 2026

The search results primarily contain information on a chemical compound named EACC (ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl) carbamate), which is studied for its ability to inhibit autophagosome-lysosome fusion [1]. The table below summarizes the key experimental findings from the available literature.

Aspect Experimental Findings on this compound
Primary Mechanism Reversibly inhibits fusion of autophagosomes with lysosomes by blocking recruitment of syntaxin 17 (Stx17) to autophagosomes [1].
Protective Effect Provides strong protection against protein toxins (ricin, abrin, modeccin) by inhibiting release of the enzymatically active A-moiety into the cytosol [1].
Experimental Cell Lines HEp-2 cells, PC3 cells, HeLa cells [1].
Key Experimental Insight Ricin is transported to the Endoplasmic Reticulum (ER) even in the presence of this compound, but the reduction and translocation of its active A-chain are inhibited [1].
Comparative Data The TBK1 inhibitor MRT68601 sensitizes cells to ricin. This compound maintains its protective effect even in the presence of MRT68601 [1].

Experimental Protocol for Toxin Protection

The research paper outlines a methodology for investigating this compound's effect on ricin intoxication [1], which can be summarized in the workflow below.

Start Start Experiment Preincubation Preincubation Serum-free medium This compound (e.g., 10 µM) 30 min - 2 hrs Start->Preincubation ToxinExposure Toxin Exposure Add Ricin Preincubation->ToxinExposure Incubation Incubation 3 hours ToxinExposure->Incubation Assay Measurement Assay Measure Protein Synthesis Incubation->Assay Analysis Data Analysis Calculate 50% Inhibitory Concentration (IC50) Assay->Analysis

Mechanism of Action for this compound

The following diagram illustrates the cellular mechanism of ricin intoxication and how this compound confers protection, as described in the research [1].

Ricin Ricin SurfaceBinding Ricin binds to cell surface Ricin->SurfaceBinding Endocytosis Endocytosis and retrograde transport SurfaceBinding->Endocytosis GolgiER Transport to Golgi and ER Endocytosis->GolgiER Reduction Reduction in ER: A-chain separated from B-chain GolgiER->Reduction Translocation A-chain translocated to cytosol Reduction->Translocation Intoxication Ribosome inactivation Protein synthesis halted Translocation->Intoxication This compound This compound Intervention Inhibition Inhibits release of A-chain to cytosol This compound->Inhibition Inhibition->Reduction  Inhibits

References

Understanding Entanglement-Assisted Classical Communication (EACC)

Author: Smolecule Technical Support Team. Date: February 2026

Entanglement-Assisted Classical Communication (EACC) aims to enhance the capabilities of classical communication over quantum channels by using pre-shared entanglement between the sender and receiver as an additional resource. The core idea is that this pre-shared entanglement can significantly boost the classical information capacity of a quantum channel [1].

The principle was first demonstrated by the super-dense coding protocol, where a sender can communicate two classical bits by sending only one qubit (a quantum bit) over a noiseless quantum channel, provided a maximally entangled pair is shared in advance. For noisy channels, entanglement assistance can similarly increase the classical capacity [1].

The following diagram illustrates the general workflow and logical relationships in an this compound system.

eacc_framework Sender Sender Receiver Receiver Classical\nMessage Classical Message This compound\nEncoder This compound Encoder Classical\nMessage->this compound\nEncoder Quantum\nChannel Quantum Channel This compound\nEncoder->Quantum\nChannel This compound\nDecoder This compound Decoder Quantum\nChannel->this compound\nDecoder Decoded\nMessage Decoded Message This compound\nDecoder->Decoded\nMessage Entanglement\nSource Entanglement Source Entanglement\nSource->this compound\nEncoder  Entangled Pairs Entanglement\nSource->this compound\nDecoder  Entangled Pairs

This compound System Workflow

This compound vs. Alternative Communication Methods

The table below quantitatively compares the this compound scheme against two foundational alternatives: classical communication over a quantum channel without assistance, and the super-dense coding protocol over a noiseless channel.

Communication Method Channel Uses (n) Entanglement Pairs Used (c) Message Dimension (qk) Max Correctable Erasures (d-1) Key Principle
This compound Scheme [1] n 0 ≤ c ≤ n qk d-1 Mixed alphabet encoding from hybrid channel uses.
Unassisted Classical (Special case of this compound) n 0 qk d-1 Transmits one symbol of size q per channel use.
Super-Dense Coding [1] n n (q2)n 0 (for noiseless channel) Transmits two symbols of size q per channel use.

This compound provides a flexible framework that generalizes these other methods. Its key advantage is the ability to tune the amount of entanglement (c) based on what is available, creating a hybrid channel that can outperform unassisted classical codes in its error correction capability (minimum distance, d) for a given number of channel uses [1].

Experimental Protocol & Code Construction

The explicit this compound scheme proposed converts the quantum problem into a classical coding problem over a mixed alphabet [1].

  • Core Idea: Using c pairs of entanglement for n channel uses creates a scenario equivalent to having n-c classical channels of alphabet size q and c classical channels of alphabet size . An erasure on a channel using super-dense coding results in the loss of two classical symbols [1].
  • Code Construction: The construction uses a Mixed Alphabet Reed-Solomon Code.
    • Parameter Selection: Choose a finite field, 𝔽q, where q is a prime power (e.g., 2, 4, 8). Determine the number of channel uses n, the number of entanglement pairs c (where 0 ≤ c ≤ n), the desired code dimension k, and the minimum distance d.
    • Evaluation Points: Select n₁ = n - c distinct evaluation points from the base field 𝔽q. Select n₂ = c distinct evaluation points from the extension field 𝔽 \ 𝔽q, ensuring that if a point γ is chosen, its conjugate γq is not.
    • Encoding:
      • The message is interpreted as a polynomial f(x) over 𝔽q with a degree of at most k-1.
      • The codeword is generated by evaluating f(x) at all n selected points: (f(α₁), ..., f(αₙ₁), f(γ₁), ..., f(γₙ₂)).
    • Decoding: If the receiver obtains at least k correct symbols from the codeword, the original polynomial f(x) (and hence the message) can be uniquely recovered using standard polynomial interpolation techniques, even if up to d-1 erasures occur [1].

The following diagram visualizes this encoding process.

encoding_workflow Classical Message Classical Message Message Polynomial f(x) Message Polynomial f(x) Classical Message->Message Polynomial f(x)  Map to coefficients Evaluate at Points Evaluate at Points Message Polynomial f(x)->Evaluate at Points Codeword Codeword Evaluate at Points->Codeword n₁ points in 𝔽_q n₁ points in 𝔽_q n₁ points in 𝔽_q->Evaluate at Points n₂ points in 𝔽_{q²} n₂ points in 𝔽_{q²} n₂ points in 𝔽_{q²}->Evaluate at Points

This compound Mixed Alphabet Encoding

Interpretation and Research Context

For researchers, the primary advantage of this this compound scheme is its ability to exceed the classical Singleton bound for quantum codes when entanglement is used, a key metric in coding theory [1]. This demonstrates entanglement's tangible benefit for enhancing communication robustness.

This this compound resource differs from another "this compound" context; the European-American Chamber of Commerce focuses on business insights rather than technical acceleration methods [2]. In AI, "Effective Accelerationism" is a philosophical stance advocating for rapid technological development, distinct from the technical quantum communication method detailed here [3].

References

EACC Experimental Protocol and Comparative Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core experimental methodology for using EACC and a comparison of its effects with other autophagy modulators, based on a 2023 study on head and neck squamous cell carcinoma (HNSCC) cells (FaDu cell line) [1].

Table 1: Experimental Protocol for this compound Application

Parameter Specification
Cell Line FaDu (hypopharyngeal squamous cell carcinoma) [1]
This compound Treatment 10 µM for 24 hours [1]
Primary Solvent DMSO (as indicated by supplier, MedChemExpress) [1]
Culture Medium DMEM/F12 with exosome-depleted FBS (2 passages pre-experiment) [1]
Key Readouts Protein content of Phosphatidylserine-positive Extracellular Vesicles (PS-EVs); Viability (98.1-99.9% post-treatment) [1]

Table 2: Comparative Effects of Autophagy Modulators on PS-EVs

Modulator / Condition Primary Mechanism of Action Impact on PS-EVs Protein Content
This compound Inhibits autophagosome-lysosome fusion [1] Significantly altered [1]
Hydroxychloroquine (HCQ) Inhibits autolysosome maturation & causes lysosomal stress [1] Greatest impact [1]
Bafilomycin A1 (BAFA1) Inhibits V-ATPase, blocks lysosomal acidification [1] Greatest impact [1]
CPD18 Inhibits omegasome formation (Class III PI3K) [1] Greatest impact [1]
Starvation Induces autophagy via nutrient deprivation [1] Greatest impact [1]
Rapamycin Inhibits mTORC1 [1] Significantly altered [1]

This compound Experimental Workflow

The diagram below outlines the procedural flow of the experiment, from cell culture to data analysis [1].

eacc_workflow start Cell Culture FaDu cells in exosome-depleted media treatment Autophagy Modulation (24-hour treatment) start->treatment cm_collection Conditioned Media Collection treatment->cm_collection centrifugation Centrifugation Steps (400g, 10,000g, 100,000g) cm_collection->centrifugation ev_isol PS-EVs Isolation (Immunoaffinity) centrifugation->ev_isol prot_analysis Protein Content Analysis (Proteomics) ev_isol->prot_analysis fibroblast Fibroblast Phenotype Analysis (p21 accumulation) ev_isol->fibroblast PS-EVs applied to fibroblasts data Data Availability ProteomeXchange PXD037164 prot_analysis->data end Analysis of Altered Cellular Processes prot_analysis->end fibroblast->end

This compound Mechanism of Action

This diagram illustrates this compound's specific molecular role within the autophagy pathway [1].

eacc_mechanism autophagosome Autophagosome Formed fusion Fusion Blocked autophagosome->fusion Stx17-mediated translocation lysosome Lysosome lysosome->fusion autolysosome Autolysosome (Degradation) fusion->autolysosome Normal Process ev_secretion Altered PS-EVs Secretion fusion->ev_secretion Cellular consequence sqstm1 SQSTM1/p62 accumulation in EVs ev_secretion->sqstm1 tgfb1 TGFβ1 pro-protein in EVs ev_secretion->tgfb1

Key Experimental Insights and Notes

The altered protein content of PS-EVs from this compound-treated cells included mitochondrial proteins and key signaling molecules like SQSTM1/p62 and the TGFβ1 pro-protein, influencing fibroblast metabolism and phenotype [1].

Note that This compound (1-Ethyl-2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)quinolinium ethyl sulfate) is a reversible inhibitor that selectively blocks the translocation of the autophagosome-specific SNARE protein Stx17, thereby preventing autophagosome-lysosome fusion without affecting endo-lysosomal function [1].

References

EACC: A Research Compound for Autophagy and Toxin Transport Studies

Author: Smolecule Technical Support Team. Date: February 2026

EACC (ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl) carbamate) is characterized in recent scientific literature as a specific and reversible inhibitor of autophagy. Its primary documented mechanism is the selective inhibition of autophagosome-lysosome fusion by preventing the recruitment of the SNARE protein syntaxin 17 (Stx17) to the autophagosomal membrane [1] [2] [3]. Beyond its role in autophagy, research indicates that this compound provides a strong protective effect against certain plant toxins, such as ricin and abrin, apparently by inhibiting the release of the toxin's active moiety into the cytosol from the Endoplasmic Reticulum (ER), without substantially blocking the toxin's retrograde transport to the ER [1] [2].

Comparative Analysis of Autophagy Modulators

The table below summarizes key characteristics of this compound and other autophagy-modulating compounds studied in the same contexts. Please note that this is not a comparison of commercial products, but of research tools used in experimental settings.

Compound Name Primary Target / Mechanism Documented Effect in Studies Research Context
This compound [1] [2] [3] Inhibits autophagosome-lysosome fusion via Stx17. Protects cells against ricin, abrin, modeccin; alters protein content of PS-EVs. Autophagy, toxin intracellular transport, extracellular vesicle biogenesis.
Bafilomycin A1 (BAFA1) [3] V-ATPase inhibitor; blocks lysosomal acidification and autophagic flux. Alters protein content of PS-EVs. Autophagy, extracellular vesicle biogenesis.
3-Hydroxychloroquine (HCQ) [3] Lysosomotropic agent; inhibits autolysosome maturation. Significantly alters protein content of PS-EVs. Autophagy, extracellular vesicle biogenesis.
Rapamycin [3] mTORC1 inhibitor; induces autophagy. Alters protein content of PS-EVs. Autophagy, extracellular vesicle biogenesis.
MRT68601 [1] [2] Inhibitor of TANK-binding kinase 1 (TBK1). Sensitizes cells to ricin; increases ricin transport to Golgi. Regulation of retrograde toxin transport.

Detailed Experimental Data and Protocols

The following tables summarize the quantitative findings and methodological details from key experiments investigating this compound's effects.

Table 2: Summary of Key Experimental Findings on this compound

Experimental Focus Key Finding Reported Data / Observation
Protection Against Ricin [1] [2] Strong, concentration-dependent protection. At 10 µM this compound, the 50% inhibitory concentration (IC50) of ricin could not be determined due to potent protection.
Effect on Ricin A-chain Release [2] Inhibits reduction of the ricin disulfide bond in the ER. Immunoprecipitation experiments showed this compound inhibited formation of free A-chain under non-reducing conditions.
Impact on PS-EVs Protein Content [3] Alters the protein cargo of phosphatidylserine-positive extracellular vesicles. Proteomic analysis identified changes in proteins related to mitochondria, cell adhesion, and signaling (e.g., SQSTM1, TGFβ1).

Table 3: Experimental Protocol for Ricin Intoxication Studies [1] [2]

Protocol Step Details
1. Cell Culture Use relevant cell lines (e.g., HEp-2, HeLa, PC3). Culture in appropriate medium with exosome-depleted FBS before experiments.
2. Pre-treatment Pre-incubate cells with this compound (e.g., 10 µM) for 30 minutes to 2 hours in serum-free medium.
3. Intoxication Add ricin toxin to the culture medium.
4. Protein Synthesis Measurement After a set period (e.g., 3 hours), measure protein synthesis, often via incorporation of radiolabeled amino acids.
5. Data Analysis Compare protein synthesis levels in this compound pre-treated cells versus untreated controls to quantify protection.

Visualization of this compound's Mechanism and Experimental Workflow

To clarify this compound's role in cellular processes, the following diagrams, generated using Graphviz's DOT language, illustrate its mechanism of action and a typical experimental workflow.

eacc_mechanism This compound Inhibits Autophagosome-Lysosome Fusion cluster_cell Cellular Process Autophagosome Autophagosome Fusion Autophagosome->Fusion  Maturation Lysosome Lysosome Lysosome->Fusion Stx17 Syntaxin 17 (Stx17) Stx17->Fusion  Recruits Autolysosome Autolysosome (Degradation) Fusion->Autolysosome This compound This compound This compound->Stx17  Inhibits Recruitment

experimental_workflow Workflow for Studying this compound Effect on Ricin Toxicity Step1 1. Cell Seeding (Host Cell Line) Step2 2. Pre-treatment (Serum-free Medium) Step1->Step2 Step3 3. This compound Application (e.g., 10 µM, 2 hrs) Step2->Step3 Step4 4. Ricin Challenge (Intoxication Phase) Step3->Step4 Step5 5. Assay Readout (Measure Protein Synthesis) Step4->Step5 Step6 6. Data Analysis (Compare vs. Control) Step5->Step6

Key Insights for Research Application

The experimental data positions this compound as a highly specific tool for dissecting cellular processes. Its reversible inhibition of autophagosome-lysosome fusion makes it valuable for studying the late stages of autophagy [3]. Furthermore, its ability to protect against specific toxins like ricin without blocking their retrograde transport to the ER provides a unique means to isolate and study the translocation step from the ER into the cytosol, a key event in the mechanism of action of several potent toxins [1] [2].

When incorporating this compound into experimental designs, it is critical to note that its effects, including the protection against ricin, are reported to be reversible and can be abolished in the presence of serum [1] [2].

References

EACC: Mechanism and Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

EACC is identified as a novel small molecule that acts as a reversible and selective inhibitor of autophagic flux by blocking the fusion of autophagosomes with lysosomes [1].

Mechanism of Action

The inhibitory effect of this compound is specifically tied to its disruption of the SNARE protein machinery required for the fusion event. It targets the autophagosomal Qa-SNARE Syntaxin 17 (Stx17) [1].

  • Selective Inhibition: this compound robustly inhibits autophagic flux without affecting lysosomal properties (such as acidity or function) or the degradation of cargo from other pathways, like the endocytosis-mediated degradation of the EGF receptor. This specificity is a key differentiator from lysosomotropic agents like Bafilomycin A1 [1].
  • Reversible Action: The inhibitory effect of this compound is reversible, making it a valuable tool for researchers studying the dynamics of the autophagy process [1].

The following diagram illustrates the mechanism of this compound within the autophagy pathway:

G cluster_legend Key: IsolationMembrane Isolation Membrane (Phagophore) CompleteAutophagosome Complete Autophagosome IsolationMembrane->CompleteAutophagosome  Membrane Elongation & Closure Stx17Translocation Stx17 Translocation & SNARE Complex Formation CompleteAutophagosome->Stx17Translocation  Stx17 Recruitment Autolysosome Autolysosome (Degradation) Stx17Translocation->Autolysosome  Fusion with Lysosome Lysosome Lysosome Lysosome->Autolysosome This compound This compound Inhibition This compound->Stx17Translocation A Normal Step B Key Fusion Step C Inhibition

Experimental Validation and Key Findings

The initial characterization of this compound involved several standard autophagy assays in HeLa cells [1]. The table below summarizes the key experimental findings:

Assay/Method Key Observation with this compound Interpretation
LC3-I to LC3-II Conversion Dose-dependent accumulation of LC3-II [1]. Suggests a block in autophagic degradation.
Bafilomycin A1 (BafA1) Co-treatment No further increase in LC3-II with this compound+BafA1 vs. either alone [1]. Confirms this compound acts as an inhibitor, not an inducer, and likely blocks a similar late stage.
mRFP-GFP-LC3 Tandem Reporter Increase in yellow (mRFP+/GFP+) puncta (autophagosomes); decrease in red-only (mRFP+/GFP-) puncta (autolysosomes) [1]. Directly visualizes the blockade of autophagosome-lysosome fusion.
p62/SQSTM1 Analysis Accumulation and increased colocalization of p62 with LC3 [1]. Confirms a halt in autophagic flux and cargo degradation.
Colocalization (LC3 & LAMP1) Reduced colocalization between autophagosome marker (LC3) and lysosome marker (LAMP1) [1]. Provides direct evidence for a fusion defect.
Stx17 Localization & Interaction Reduced Stx17 on autophagosomes; impaired interaction with VPS33A (HOPS) and VAMP8 [1]. Identifies the precise molecular mechanism of action.

Comparative Analysis with Other Autophagy Inhibitors

While the search results do not provide a direct head-to-head experimental comparison, this compound can be contextually compared to other common inhibitors based on its published mechanism.

Inhibitor Primary Target / Mechanism Effect on Lysosomal pH / General Vesicle Trafficking Key Differentiator of this compound
This compound Blocks autophagosome-lysosome fusion via Stx17 [1]. No effect on lysosomal pH or endo-lysosomal trafficking [1]. High specificity for the autophagy pathway; reversible action [1].
Bafilomycin A1 (BafA1) Inhibits V-ATPase, preventing lysosomal acidification [2]. Disrupts lysosomal pH, affecting all lysosomal degradation [2]. This compound does not alter general lysosome function.
Chloroquine (CQ) / Hydroxychloroquine (HCQ) Weak bases that accumulate in and alkalinize lysosomes [2]. Disrupts lysosomal pH, affecting all lysosomal degradation [2]. This compound offers a more specific mechanism without causing lysosomal stress.
3-Methyladenine (3-MA) Inhibits Class III PI3K (VPS34), affecting early-stage autophagosome formation [2]. N/A (targets early stage) This compound is a late-stage inhibitor, allowing study of formed autophagosomes.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies from the key study.

  • Cell Line and Treatment:

    • Use HeLa cells (or other relevant cell lines) cultured under standard conditions.
    • For starvation-induced autophagy, incubate cells in Earle's Balanced Salt Solution (EBSS) or similar starvation medium.
    • Prepare this compound stock solution in DMSO and treat cells at typical working concentrations of 5-25 µM for 2 hours [1]. Always include a vehicle control.
  • Key Assay Protocols:

    • Western Blot for LC3 and p62:

      • Lyse cells and extract protein.
      • Separate proteins by SDS-PAGE and transfer to a membrane.
      • Probe with primary antibodies against LC3 and p62/SQSTM1.
      • An increase in LC3-II and p62 levels compared to control indicates inhibited autophagic flux.
    • Tandem Fluorescent mRFP-GFP-LC3 Assay:

      • Transfect cells with the mRFP-GFP-LC3 plasmid.
      • After treatment, fix cells and analyze by confocal microscopy.
      • Yellow puncta (mRFP+GFP+): Autophagosomes that have not fused with lysosomes.
      • Red-only puncta (mRFP+GFP-): Autolysosomes (GFP fluorescence is quenched in acidic lysosomes).
      • An increased yellow-to-red ratio indicates a fusion block.
    • Immunofluorescence and Colocalization Analysis:

      • Fix and permeabilize treated cells.
      • Co-stain with primary antibodies for LC3 (autophagosomes) and LAMP1 (lysosomes).
      • Use confocal microscopy and quantify the degree of colocalization (e.g., using Pearson's correlation coefficient). A decrease confirms impaired fusion.

Research Applications and Considerations

This compound has been utilized in recent research to explore the link between autophagy and intercellular communication. A 2023 study used this compound, among other modulators, to show that inhibiting autophagy alters the protein content of phosphatidylserine-positive extracellular vesicles (PS-EVs) released by cancer cells. This highlights how this compound can be a valuable tool for investigating the non-degradative functions of autophagy or its role in cancer signaling and the tumor microenvironment [2].

When planning your experiments, consider that this compound is commercially available from suppliers like MedChemExpress [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

369.00892743 g/mol

Monoisotopic Mass

369.00892743 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023

Explore Compound Types